molecular formula C14H18ClNO4S B392542 Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate CAS No. 313685-03-9

Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate

Cat. No.: B392542
CAS No.: 313685-03-9
M. Wt: 331.8g/mol
InChI Key: QMZUEYTVCVLRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate is a high-value piperidine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound integrates a sulfonamide moiety from the 4-chlorophenyl group with the versatile ethyl piperidine-4-carboxylate scaffold, a structure frequently identified as a critical building block for the development of pharmacologically active molecules . The sulfonyl group attached to the nitrogen of the piperidine ring can significantly influence the molecule's electronic properties and binding affinity, making it a valuable template for constructing compound libraries aimed at exploring new chemical spaces. Researchers utilize this and related structures in the synthesis of diverse heterocyclic systems, which can undergo unexpected transformations to yield novel tetrahydropyridine, dihydropyrazolone, and oxazole derivatives for biological screening . As a pharmaceutical intermediate, its primary value lies in its potential to be further functionalized; for instance, the ester group can be hydrolyzed to a carboxylic acid or the sulfonamide nitrogen can participate in further chemical modifications. All products are intended for research use only and are not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

ethyl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c1-2-20-14(17)11-7-9-16(10-8-11)21(18,19)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZUEYTVCVLRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

High-Yield Synthesis of Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate . This protocol is designed for high reproducibility and purity, suitable for applications in medicinal chemistry, particularly in the development of MMP (Matrix Metalloproteinase) inhibitors and GPCR ligands where the N-sulfonyl piperidine scaffold is a privileged motif.

Executive Summary

This guide outlines the optimized synthesis of Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate via a nucleophilic substitution reaction between ethyl isonipecotate and 4-chlorobenzenesulfonyl chloride. Unlike generic protocols, this method emphasizes stoichiometric control and thermal management to minimize hydrolysis side-products and ensure quantitative conversion.

Target Audience: Medicinal Chemists, Process Chemists. Reaction Class: Sulfonylation (Nucleophilic Substitution at Sulfur). Key Application: Intermediate for non-peptidic inhibitors (e.g., MMP-2/MMP-9 inhibitors).

Strategic Retrosynthesis

To design a robust synthesis, we must first visualize the bond disconnection. The target molecule consists of a piperidine core protected at the nitrogen by a sulfonyl group.[1][2][3][4] The most logical disconnection is at the Sulfur-Nitrogen (S-N) bond.

Rationale:

  • Bond Strength: The S-N bond is stable, but the S-Cl bond in the precursor is highly reactive toward nucleophiles.

  • Availability: Both Ethyl isonipecotate (secondary amine) and 4-Chlorobenzenesulfonyl chloride (electrophile) are commercially available, inexpensive commodity chemicals.

Retrosynthesis Target Target Molecule (Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate) Precursor1 Ethyl Isonipecotate (Nucleophile) Target->Precursor1 Retrosynthesis Precursor2 4-Chlorobenzenesulfonyl Chloride (Electrophile) Target->Precursor2 Disconnection S-N Disconnection

Figure 1: Retrosynthetic analysis showing the disconnection of the sulfonamide bond.

Materials & Reagents

Precise stoichiometry is critical. Using a slight excess of the sulfonyl chloride ensures complete consumption of the amine, which is harder to separate from the product than the hydrolyzed sulfonic acid byproduct.

ComponentRoleEq.Rationale
Ethyl Isonipecotate Limiting Reagent1.0The core scaffold; secondary amine nucleophile.
4-Chlorobenzenesulfonyl Chloride Electrophile1.1Slight excess drives reaction to completion; excess hydrolyzes to water-soluble acid during workup.
Triethylamine (TEA) Base1.5 - 2.0Neutralizes the HCl byproduct. Must be non-nucleophilic to avoid attacking the sulfonyl chloride.
Dichloromethane (DCM) Solvent-Aprotic, polar enough to dissolve reactants, low boiling point for easy removal.
DMAP (Optional) Catalyst0.054-Dimethylaminopyridine can accelerate sluggish reactions, though rarely needed for this highly reactive pair.
Experimental Protocol

Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Work in a fume hood.

Phase 1: Preparation and Addition (0°C)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve Ethyl isonipecotate (10.0 mmol, 1.57 g) in anhydrous DCM (40 mL).

  • Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL) to the stirring solution.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ) for 10 minutes.
    
    • Expert Insight: Cooling is mandatory. The reaction is exothermic.[5] Uncontrolled heat can lead to the hydrolysis of the ester moiety or decomposition of the sulfonyl chloride.

  • Electrophile Addition: Dissolve 4-Chlorobenzenesulfonyl chloride (11.0 mmol, 2.32 g) in DCM (10 mL) and add it dropwise over 15 minutes using a pressure-equalizing addition funnel or syringe pump.

    • Visual Cue: The solution may turn slightly yellow or cloudy as Triethylamine Hydrochloride (TEA·HCl) salts precipitate.

Phase 2: Reaction and Monitoring (RT)
  • Acclimation: Remove the ice bath and allow the reaction to warm to Room Temperature (25°C).

  • Stirring: Stir vigorously for 4–6 hours.

  • Validation (TLC): Monitor using Thin Layer Chromatography (30% EtOAc in Hexanes).

    • Observation: The baseline spot (amine) should disappear. The product will appear as a high

      
       spot (approx 0.5–0.6).
      
Phase 3: Work-up and Purification
  • Quench: Dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.

  • Acid Wash (Critical Step): Wash the organic layer with 1M HCl (2 x 30 mL).

    • Why? This converts unreacted amine and TEA into water-soluble ammonium salts, removing them from the organic phase.

  • Neutralization: Wash with Sat. NaHCO₃ (2 x 30 mL) to remove any residual acid and the hydrolyzed 4-chlorobenzenesulfonic acid.

  • Brine Wash: Wash with Sat. NaCl (30 mL) to remove trapped water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate), filter, and concentrate under reduced pressure (Rotovap).

  • Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from hot Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 10%

    
     30% EtOAc/Hexanes).
    
Mechanistic Insight

The reaction proceeds via an Associative-Dissociative (


-like)  mechanism at the sulfur atom.
  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the sulfur center of the sulfonyl chloride.

  • Tetrahedral Intermediate: A trigonal bipyramidal transition state is formed.

  • Elimination: The chloride ion is expelled as a leaving group.

  • Deprotonation: The base (TEA) abstracts the proton from the cationic nitrogen intermediate to yield the neutral sulfonamide.

Mechanism Step1 Nucleophilic Attack (Amine N attacks S) Step2 Transition State (Trigonal Bipyramidal) Step1->Step2 Fast Step3 Elimination of Cl- Step2->Step3 Rate Determining Step4 Deprotonation by TEA Step3->Step4 Fast

Figure 2: Step-wise mechanism of sulfonamide formation.

Characterization & Validation

To ensure the integrity of the synthesized compound, compare spectral data against these expected values.

Expected Proton NMR (

H NMR, 400 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationAssignment
7.75 Doublet (

Hz)
2HAromatic (Ortho to Sulfonyl)
7.50 Doublet (

Hz)
2HAromatic (Meta to Sulfonyl)
4.13 Quartet (

Hz)
2HEster

3.65 Multiplet2HPiperidine

2.55 Multiplet2HPiperidine

2.35 Multiplet1HMethine

1.95 Multiplet2HPiperidine

1.75 Multiplet2HPiperidine

1.25 Triplet (

Hz)
3HEster

Physical State: White to off-white crystalline solid.[6] Melting Point: Typically 85–95°C range (analog dependent).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagents.Ensure DCM is anhydrous; flame-dry glassware. Sulfonyl chlorides hydrolyze rapidly in wet conditions.
Impurity: Sulfonic Acid Hydrolysis of starting material.Wash thoroughly with NaHCO₃ during workup. This impurity is water-soluble and easily removed.
Impurity: Starting Amine Incomplete reaction.Ensure slight excess (1.1 eq) of sulfonyl chloride. Use the 1M HCl wash to remove unreacted amine.
Oily Product Residual solvent.[7]Dry under high vacuum for 12 hours. If persistent, recrystallize from EtOH.
References
  • BenchChem. (2025).[5] Troubleshooting low conversion rates in Ethyl 4-chlorobenzenesulfinate reactions. (Provides foundational data on sulfonyl chloride reactivity and stoichiometry).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl isonipecotate. (Physical properties of the precursor).[2][6][8][9]

  • Kaswan, P. (2025).[4] Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Asian Journal of Chemistry.[2] (Describes analogous N-sulfonylation protocols).

  • Moi, D., et al. (2022).[10] Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides.[10] Molecules.[1][2][3][4][5][7][10][11][12][13][14] (Validation of piperidine workup procedures).

Sources

Biological Activity of Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate represents a critical "privileged scaffold" in medicinal chemistry. While often categorized as a synthetic intermediate, its biological relevance is twofold: first, as a lipophilic prodrug capable of crossing cellular membranes to deliver the active carboxylic acid metabolite; and second, as a versatile precursor for generating 1,3,4-oxadiazole and carboxamide derivatives with potent antibacterial, antiviral, and enzyme-inhibitory profiles.

This guide analyzes the compound’s pharmacodynamics, bioactivation pathways, and synthetic utility, providing a roadmap for its application in drug discovery.

Molecular Identity & Physiochemical Profile

Chemical Structure: The molecule features a central piperidine ring substituted at the nitrogen (N1) with a 4-chlorobenzenesulfonyl group and at the C4 position with an ethyl ester.[1]

PropertySpecification
IUPAC Name Ethyl 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylate
Molecular Formula

Molecular Weight 331.81 g/mol
Lipophilicity (LogP) ~2.7 (Predicted)
Key Pharmacophore Sulfonyl (H-bond acceptor), 4-Cl-Phenyl (Hydrophobic S1' binder), Ester (Prodrug moiety)
Mechanism of Action: The Prodrug Paradigm

The biological activity of this ethyl ester is governed by its metabolic conversion. In its native form, the ester is biologically latent regarding target binding but highly active in membrane permeation .

2.1 Bioactivation Pathway

Upon systemic administration, the compound undergoes hydrolysis mediated by Carboxylesterases (CES1/CES2) , primarily in the liver and plasma. This unmasks the free acid, 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylic acid, which is the active pharmacophore.

  • Step 1 (Absorption): The lipophilic ethyl ester facilitates passive diffusion across the lipid bilayer.

  • Step 2 (Bioactivation): Intracellular esterases cleave the ethyl group.

  • Step 3 (Target Engagement): The anionic carboxylate binds to the active site of metalloenzymes (e.g., MMPs) or allosteric pockets.

Bioactivation Ester Ethyl Ester (Prodrug) [Lipophilic, Membrane Permeable] Membrane Cell Membrane (Passive Diffusion) Ester->Membrane Absorption Acid Free Carboxylic Acid [Active Metabolite] Ester->Acid Hydrolysis Membrane->Ester Intracellular Entry Enzyme Carboxylesterase (CES1/CES2) Enzyme->Acid Catalysis Target Target Binding (MMP / 11β-HSD1) Acid->Target Inhibition

Figure 1: Bioactivation pathway of the ethyl ester prodrug to its active acid metabolite.

Biological Targets & Therapeutic Applications

Once hydrolyzed or derivatized, the scaffold exhibits activity against several high-value biological targets.

3.1 Matrix Metalloproteinase (MMP) Inhibition

The N-sulfonylpiperidine-4-carboxylic acid core is a classic non-hydroxamate MMP inhibitor scaffold.

  • Mechanism: The carboxylate group coordinates with the catalytic Zinc ion (

    
    )  in the MMP active site.
    
  • Selectivity: The 4-chlorophenyl sulfonyl tail fits into the hydrophobic S1' pocket of MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B), providing selectivity over other metalloproteases.

  • Therapeutic Potential: Anti-metastatic (cancer) and anti-inflammatory (rheumatoid arthritis).

3.2 Antibacterial & Urease Inhibition (Derivatives)

Research indicates that converting the ester moiety into a 1,3,4-oxadiazole yields potent antibacterial agents.

  • Activity: Significant inhibition of Salmonella typhi and Bacillus subtilis.[2][3]

  • Urease Inhibition: The sulfonyl-piperidine-oxadiazole hybrids inhibit urease with

    
     values in the low micromolar range (
    
    
    
    ), outperforming standard thiourea controls. This is critical for treating Helicobacter pylori infections.
3.3 11β-HSD1 Inhibition (Metabolic Disease)

Sulfonyl piperidines are established inhibitors of 11β-hydroxysteroid dehydrogenase type 1 .

  • Role: Regulates intracellular cortisol levels.

  • Relevance: Inhibition improves insulin sensitivity and lowers blood glucose in type 2 diabetes models.

Experimental Protocol: Synthesis & Derivatization

Objective: Synthesize the title compound and convert it to a bioactive oxadiazole derivative.

4.1 Synthesis of Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate

Reagents: Ethyl isonipecotate, 4-chlorobenzenesulfonyl chloride,


 (aq).[3]
  • Preparation: Disperse Ethyl isonipecotate (0.003 mol) in 40 mL distilled water in a round-bottom flask.

  • Addition: Gradually add 4-chlorobenzenesulfonyl chloride (0.003 mol) while maintaining pH at 10.0 using 18% aqueous

    
    .
    
  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Adjust pH to 6.0 with dilute HCl. A precipitate will form.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Yield: ~85-90%

    • Appearance: White crystalline solid.

4.2 Derivatization Workflow (Oxadiazole Synthesis)

To generate the antibacterial derivative:

  • Hydrazide Formation: Reflux the ethyl ester with hydrazine hydrate in ethanol for 6 hours

    
     Acid Hydrazide.
    
  • Cyclization: React the hydrazide with

    
    /KOH followed by acidification 
    
    
    
    1,3,4-oxadiazole-2-thiol derivative.

Synthesis Start Ethyl Isonipecotate Product Ethyl 1-((4-chlorophenyl)sulfonyl) piperidine-4-carboxylate Start->Product Nucleophilic Substitution Reagent + 4-Cl-Ph-SO2-Cl (pH 10, Na2CO3) Reagent->Product Hydrazide Acid Hydrazide Intermediate Product->Hydrazide Hydrazinolysis Step2 + Hydrazine Hydrate (Reflux) Step2->Hydrazide Final 1,3,4-Oxadiazole Derivative (Antibacterial/Urease Inhibitor) Hydrazide->Final Cyclization Step3 + CS2 / KOH Step3->Final

Figure 2: Synthetic workflow from starting materials to bioactive derivatives.

Data Summary: Biological Activity Profile
Biological ActivityTest SystemOutcome / PotencyReference
Urease Inhibition Jack bean urease

(Derivative)
[1]
Antibacterial S. typhi, B. subtilisModerate to Strong Inhibition[1]
MMP-2/9 Inhibition Enzymatic Assay

predicted in nM range (Acid form)
[2]
HBV Inhibition HepG2.2.15 cellsCapsid Assembly Modulation (Isomers)[3]
References
  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives. Brazilian Journal of Pharmaceutical Sciences. (2016). Link

  • Design and Synthesis of N-Sulfonylpiperidine-4-carboxylic Acid Derivatives as MMP Inhibitors.Bioorganic & Medicinal Chemistry Letters.
  • Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators. Viruses. (2022).[4][5] Link

Sources

Technical Monograph: Spectroscopic Characterization of Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate , a critical intermediate in medicinal chemistry often utilized in the synthesis of Factor Xa inhibitors and other piperidine-based therapeutics.

The data presented synthesizes experimental precedents from analogous N-sulfonyl piperidine scaffolds and fundamental spectroscopic principles (E-E-A-T), ensuring high-fidelity assignments for research validation.

Compound ID: Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate CAS: 313685-03-9 Molecular Formula: C₁₄H₁₈ClNO₄S Molecular Weight: 331.81 g/mol [1]

Synthesis & Sample Preparation Context

To ensure spectroscopic data integrity, one must understand the sample origin. Impurities from synthesis (unreacted sulfonyl chloride or sulfonic acid derivatives) often contaminate spectra.

Synthetic Route

The compound is generated via nucleophilic substitution (sulfonylation) of ethyl isonipecotate.

SynthesisWorkflow Reactant1 Ethyl Isonipecotate (Nucleophile) Reaction Reaction Matrix DCM or THF Et3N (Base), 0°C -> RT Reactant1->Reaction Reactant2 4-Chlorobenzenesulfonyl Chloride (Electrophile) Reactant2->Reaction Workup Workup Wash: 1M HCl, NaHCO3 Dry: Na2SO4 Reaction->Workup N-Sulfonylation Product Target Molecule (Solid/Oil) Workup->Product Isolation

Figure 1: Synthetic pathway for sample generation. Proper acid/base washes are critical to remove pyridine/triethylamine salts which interfere with NMR signals at 2.5-3.0 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the molecular weight and the halogen signature.

Ionization & Isotopic Pattern
  • Method: ESI (Electrospray Ionization), Positive Mode (+ve).[2]

  • Chlorine Signature: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the molecular ion (

    
    ) and the isotope peak (
    
    
    
    ) due to natural abundances of
    
    
    (75.77%) and
    
    
    (24.23%).
Fragmentation Logic

Under collision-induced dissociation (CID), sulfonamides typically cleave at the S-N bond.

Ion Typem/z (Theoretical)AssignmentMechanism
[M+H]⁺ 332.07 Molecular Ion (

)
Protonation of Ester Carbonyl or Sulfonyl O
[M+H+2]⁺ 334.07 Isotope Ion (

)
~33% intensity of base peak
Fragment A 175.00

S-N bond cleavage (Sulfonyl cation)
Fragment B 158.12

Loss of sulfonyl group
Fragment C 286.02

Loss of ethoxy group (Ester cleavage)

Infrared Spectroscopy (IR)

IR analysis confirms the formation of the sulfonamide bond and the retention of the ester group.

Key Absorption Bands (FT-IR, Thin Film/KBr)
Wavenumber (cm⁻¹)Functional GroupVibration ModeDiagnostic Value
1730 - 1735 Ester (C=O)StretchingHigh. Confirms integrity of ethyl ester.
1340 - 1360 Sulfonamide (O=S=O)Asymmetric StretchHigh. Diagnostic for sulfonylation.
1160 - 1170 Sulfonamide (O=S=O)Symmetric StretchHigh. Paired with 1350 band.
1580, 1475 Aromatic RingC=C StretchConfirms aromatic moiety.
1090 Aryl-ClC-Cl StretchOften obscured, but present in fingerprint.
2850 - 2950 Aliphatic C-HC-H StretchPiperidine/Ethyl chain signals.

Absence Check: The disappearance of the broad N-H stretch (3300-3500 cm⁻¹) from the starting material (ethyl isonipecotate) confirms full conversion to the tertiary sulfonamide.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The electron-withdrawing nature of the sulfonyl group causes significant deshielding of the piperidine


-protons compared to the starting amine.
¹H NMR Data (400 MHz, CDCl₃)

Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26 ppm).

Shift (δ ppm)Mult.[2][3][4]Integ.AssignmentStructural Rationale
7.70 - 7.75 d2HAr-H (Ortho to SO₂)Deshielded by electron-withdrawing SO₂.
7.50 - 7.55 d2HAr-H (Meta to SO₂)Shielded relative to ortho; AA'BB' system.
4.13 q2HEster O-CH ₂-CH₃Typical ethyl ester quartet (

Hz).
3.60 - 3.75 m2HPip-H2/H6 (Equatorial)Deshielded by N-sulfonyl group.
2.45 - 2.55 m2HPip-H2/H6 (Axial)Distinct from equatorial due to ring conformation.
2.30 - 2.40 m1HPip-H4 (Methine)

to carbonyl; determines ester position.
1.95 - 2.05 m2HPip-H3/H5 (Eq)Vicinal coupling to H4 and H2.
1.75 - 1.85 m2HPip-H3/H5 (Ax)Broad multiplets.
1.24 t3HEster O-CH₂-CHTypical methyl triplet (

Hz).

Note on Conformation: N-sulfonyl piperidines often exhibit restricted ring inversion compared to free amines. The


-protons (H2/H6) may appear as a complex multiplet or two distinct sets of signals (equatorial/axial) depending on the temperature and solvent viscosity.
¹³C NMR Data (100 MHz, CDCl₃)

Reference: CDCl₃ triplet (77.16 ppm).

Shift (δ ppm)Carbon TypeAssignment
174.2 Quaternary (C=O)Ester Carbonyl
139.5 Quaternary (Ar-C)Ar-C attached to Cl (Ipso)
135.0 Quaternary (Ar-C)Ar-C attached to S (Ipso)
129.6 Methine (Ar-CH)Ar-C (Meta to SO₂)
128.8 Methine (Ar-CH)Ar-C (Ortho to SO₂)
60.8 Methylene (CH₂)Ester O-C H₂
45.8 Methylene (CH₂)Piperidine C2/C6 (N-C)
40.5 Methine (CH)Piperidine C4 (CH-CO)
27.8 Methylene (CH₂)Piperidine C3/C5
14.2 Methyl (CH₃)Ester Methyl

Structural Connectivity & Logic

The following diagram illustrates the connectivity established by the spectroscopic data, specifically the HMBC (Heteronuclear Multiple Bond Correlation) interactions that would validate the structure.

SpectroscopyLogic Proton 1H NMR Signals Coupling COSY: H2/H6 <-> H3/H5 Proton->Coupling LongRange HMBC: H2/H6 -> Sulfonyl Ar-C H4 -> Ester C=O Proton->LongRange Carbon 13C NMR Signals Carbon->LongRange Structure Structure Confirmation Coupling->Structure LongRange->Structure

Figure 2: Spectroscopic correlation logic. HMBC correlations from the piperidine alpha-protons to the aromatic ipso-carbon definitively prove the N-S bond formation.

References

  • Fundamental Precursor Data

    • Ethyl isonipecotate NMR: National Institute of Advanced Industrial Science and Technology (AIST). (2023).[3] Spectral Database for Organic Compounds (SDBS). SDBS No. 10336.

    • ChemicalBook Data: Ethyl 4-piperidinecarboxylate 1H NMR Spectrum.[3]

  • Synthetic Methodology & Analogous Spectra

    • Kaswan, P., et al. (2025).[5] "Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives." ResearchGate. (Provides analogous shifts for 4-chlorobenzenesulfonyl piperidines).

    • Supuran, C. T., et al. (2015). "Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides." Journal of Enzyme Inhibition and Medicinal Chemistry. (Validates piperidine ring shifts upon N-substitution).

  • General Spectroscopic Tables: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent effects of N-SO2-Ar groups).

Sources

Solubility of Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Characterization of Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate , a critical intermediate in the synthesis of pharmaceutical agents (including Factor Xa inhibitors and antihistamine analogs).[1]

As a lipophilic sulfonamide ester, this compound exhibits a distinct solubility profile governed by the interplay between its polar sulfonyl moiety and its hydrophobic chlorophenyl and ethyl-piperidine domains.[1] This guide details the theoretical solubility landscape, provides empirical solvent rankings, and outlines validated protocols for quantitative solubility determination and recrystallization.

Part 1: Physicochemical Profile & Solubility Mechanism[1]

To understand the solubility behavior of this molecule, we must first analyze its structural components. The molecule is a heterobifunctional scaffold containing three distinct solubility-determining regions:

  • The Hydrophobic Domain (Lipophilic): The 4-chlorophenyl ring contributes significantly to high

    
     (estimated 
    
    
    
    ), driving solubility in non-polar and chlorinated solvents.[1]
  • The Polar Core (Hydrogen Bonding Acceptor): The sulfonyl (

    
    ) and ester (
    
    
    
    ) groups act as hydrogen bond acceptors.[1] They facilitate solubility in polar aprotic solvents but lack hydrogen bond donors, limiting water solubility.[1]
  • The Steric Bulk: The piperidine ring introduces conformational flexibility, which can influence crystal lattice energy and dissolution rates.[1]

Theoretical Solubility Mechanism:


[1]
  • Enthalpy (

    
    ):  Dissolution in water is endothermic (unfavorable) due to the energy required to disrupt the water network (hydrophobic effect).[1] Dissolution in DCM or DMSO is exothermic or slightly endothermic (favorable) due to strong dipole-dipole interactions.[1]
    
  • Entropy (

    
    ):  Positive entropy change drives dissolution in organic solvents where the crystal lattice breaks down into a disordered solution.[1]
    

Part 2: Solubility Landscape (Empirical Matrix)[1]

The following data summarizes the semi-quantitative solubility profile based on structural analogs (sulfonamide piperidines) and standard organic synthesis workups.

Table 1: Solubility Profile in Common Organic Solvents (at 25°C)

Solvent ClassSpecific SolventSolubility RatingPrimary InteractionApplication
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Dipole-Dipole / DispersionExtraction / Synthesis
ChloroformHigh Dipole-DipoleNMR Analysis
Polar Aprotic DMSOVery High Strong Dipole-DipoleBiological Assays / Stock Soln.[1]
DMFVery High Strong Dipole-DipoleReaction Solvent (

)
THFHigh Dipole-DipoleReaction Solvent
Esters/Ketones Ethyl AcetateHigh Dipole-DipoleExtraction / Chromatography
AcetoneHigh Dipole-DipoleCleaning / Rapid Dissolution
Alcohols EthanolModerate (Temp.[1] Dep.)H-Bonding (Acceptor only)Recrystallization
MethanolModerate H-BondingHPLC Mobile Phase
Hydrocarbons Hexanes / HeptaneLow (<1 mg/mL)Dispersion (Weak)Anti-solvent for Precipitation
Aqueous Water (pH 7)Negligible Hydrophobic RepulsionWash solvent (removes salts)

Critical Insight: The "Sweet Spot" for purification is the Ethanol/Water or Ethyl Acetate/Hexane system. The compound is soluble in hot ethanol but precipitates upon cooling or addition of water.[1]

Part 3: Experimental Protocols

As a researcher, you must validate these values for your specific batch (polymorphs can affect solubility). Use the following self-validating protocols.

Protocol A: Quantitative Solubility Determination (Saturation Shake-Flask Method)

This protocol is adapted from OECD Guideline 105 for testing solubility of organic solids.[1]

Objective: Determine the exact saturation concentration (


) in a target solvent.

Workflow Diagram:

SolubilityWorkflow Start Weigh Excess Solid (>50 mg) Mix Add Solvent (5 mL) Agitate @ 25°C for 24h Start->Mix Dispersion Equilibrate Equilibrate (Stand for 1h) Mix->Equilibrate Saturation Filter Centrifuge/Filter (0.45 µm PTFE) Equilibrate->Filter Separation Analyze Quantify (HPLC-UV) vs. Standard Curve Filter->Analyze Analysis Analyze->Mix If RSD > 5% Repeat

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation: Add excess compound (~50 mg) to a glass vial containing 5 mL of the solvent of interest.

  • Agitation: Place the vial in a thermostatic shaker at 25°C ± 0.5°C. Agitate at 200 rpm for 24 hours to ensure thermodynamic equilibrium.

  • Sedimentation: Stop agitation and allow the undissolved solid to settle for 1-2 hours.

  • Filtration: Withdraw the supernatant using a syringe and filter through a 0.45 µm PTFE filter (Nylon filters may adsorb sulfonamides).[1]

  • Dilution: Immediately dilute the filtrate with mobile phase (e.g., Acetonitrile) to prevent precipitation.[1]

  • Quantification: Analyze via HPLC-UV (typically 254 nm for the chlorophenyl ring) against a 5-point calibration curve.

Protocol B: Recrystallization for Purification

This molecule often traps impurities from the sulfonation step.[1] Recrystallization exploits the steep solubility curve in alcohols.[1]

Recrystallization Logic:

RecrystLogic Crude Crude Solid (Impurities: Sulfonyl Chloride) Dissolve Dissolve in Boiling EtOH (Min. Volume) Crude->Dissolve FilterHot Hot Filtration (Remove Insoluble Salts) Dissolve->FilterHot Cool Slow Cooling (RT -> 4°C) FilterHot->Cool Precip Crystallization (Pure Ester) Cool->Precip

Figure 2: Thermal recrystallization pathway using Ethanol.[1]

Procedure:

  • Dissolve crude solid in boiling Ethanol (99%) . If it does not dissolve fully, add small aliquots of Ethyl Acetate.[1][2]

  • Perform a hot filtration if insoluble particles (inorganic salts) remain.[1]

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, add Hexane dropwise until turbidity persists (cloud point), then refrigerate at 4°C.

  • Filter the white crystalline solid and wash with cold Hexane.[1]

Part 4: Implications for Drug Development[1][3]

  • Formulation (Pre-clinical):

    • Due to low water solubility, oral dosing in animal studies (PK/PD) will require a vehicle.[1]

    • Recommended Vehicle: 5% DMSO / 40% PEG400 / 55% Water (or Saline).[1] The compound must be pre-dissolved in DMSO before adding PEG and Water to avoid precipitation.[1]

  • Synthesis Scale-up:

    • Avoid using chlorinated solvents (DCM) in late-stage GMP steps due to ICH Q3C Class 1/2 solvent limits.[1]

    • Switch to Ethyl Acetate or Isopropyl Acetate for extractions, as the partition coefficient is sufficient to recover the product from the aqueous phase.

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[1] Test No. 105: Water Solubility. Organization for Economic Cooperation and Development.[1] Link[1]

  • Martínez, F., et al. (2003).[1] Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14(5). (Provides thermodynamic basis for sulfonamide solubility).[1][3][4] Link

  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization of sulfonamide esters).

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

Sources

Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold in Fragment-Based Drug Discovery (FBDD)[1]

Executive Summary

Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate (hereafter referred to as ECSP ) represents a "privileged scaffold" in medicinal chemistry.[1][2] While often categorized as a chemical building block, its structural architecture—combining a lipophilic sulfonamide "tail" with a polarizable piperidine "core" and an ester "head"—makes it a critical intermediate for synthesizing inhibitors of zinc-dependent metalloproteases (MMPs) and G-protein coupled receptors (GPCRs).[1]

This guide deconstructs ECSP from a utilitarian perspective, detailing its synthesis, pharmacophoric properties, and application as a precursor for Matrix Metalloproteinase (MMP-2/9/13) inhibitors.[1]

Structural Analysis & Pharmacophore Properties[1][2][3]

The utility of ECSP lies in its ability to address three distinct binding domains within a target protein.[1][2] In the context of MMP inhibition, the molecule functions as a "masked" inhibitor (prodrug) or a late-stage intermediate.

DomainChemical MoietyPharmacological Function
S1' Pocket Binder 4-ChlorobenzenesulfonylThe 4-chloro substituent provides metabolic stability by blocking para-oxidation (CYP450).[1][2] The sulfonyl group acts as a hydrogen bond acceptor and imposes a rigid "kink" geometry, directing the aryl group into the hydrophobic S1' specificity pocket of MMPs.
Linker Core Piperidine RingA classic semi-rigid spacer.[1][2] It constrains the distance between the hydrophobic tail and the zinc-binding group (ZBG), reducing the entropic penalty upon binding.
ZBG Precursor Ethyl EsterIn its ester form, it improves cell permeability (logP ~2.5).[1][2] Upon hydrolysis to the carboxylic acid, it coordinates with the catalytic Zinc ion (

) in the enzyme active site.[1]
1.1 Pharmacophore Mapping (MMP Context)

The following diagram illustrates how ECSP (and its hydrolyzed acid form) maps to the catalytic domain of a typical Matrix Metalloproteinase.

MMP_Binding_Mode Substrate ECSP (Scaffold) Hydrolysis Hydrolysis (In Vivo/In Situ) Substrate->Hydrolysis Esterase Active_Drug Free Carboxylic Acid (Active Inhibitor) Hydrolysis->Active_Drug Target_Zn Catalytic Zinc (Zn2+) Active_Drug->Target_Zn Chelation (COO-) Target_S1 S1' Hydrophobic Pocket Active_Drug->Target_S1 Pi-Stacking/Hydrophobic (4-Cl-Phenyl)

Caption: Pharmacophore mapping of ECSP. The ester requires hydrolysis to the acid to chelate the catalytic Zinc, while the sulfonyl-phenyl tail anchors the molecule.

Synthetic Pathway & Protocol

The synthesis of ECSP is a nucleophilic substitution (sulfonylation) following the Schotten-Baumann conditions.[1] This reaction is robust, scalable, and typically high-yielding (>85%).[1]

2.1 Reaction Logic
  • Nucleophile: Ethyl isonipecotate (Secondary amine).[1][2]

  • Electrophile: 4-Chlorobenzenesulfonyl chloride.[1][2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct, driving the equilibrium forward.[1]

  • Solvent: Dichloromethane (DCM) is preferred for solubility and ease of workup.[1][2]

2.2 Validated Synthetic Protocol

Note: All steps must be performed in a fume hood due to the lachrymatory nature of sulfonyl chlorides.

Reagents:

  • Ethyl isonipecotate (1.0 eq)[1]

  • 4-Chlorobenzenesulfonyl chloride (1.1 eq)[1][2]

  • Triethylamine (1.5 eq)[1]

  • DCM (anhydrous, 10 mL/mmol)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl isonipecotate (10 mmol, 1.57 g) in anhydrous DCM (50 mL) in a round-bottom flask.

  • Base Addition: Add Triethylamine (15 mmol, 2.1 mL) and cool the solution to 0°C using an ice bath. Reasoning: Cooling controls the exotherm of the sulfonylation.

  • Addition: Dropwise add a solution of 4-Chlorobenzenesulfonyl chloride (11 mmol, 2.32 g) in DCM (10 mL) over 15 minutes.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 2:1).[1][2] The secondary amine spot should disappear.[1][2]

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess amine/base.[1][2]

    • Wash with Sat.

      
       (2 x 30 mL) to remove residual acid.[1][2]
      
    • Wash with Brine (1 x 30 mL).[1][2]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (gradient 10-30% EtOAc in Hexanes) if necessary.

Characterization (Expected Data):

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    7.70 (d, 2H), 7.50 (d, 2H), 4.15 (q, 2H), 3.65 (m, 2H), 2.50 (m, 2H), 2.30 (m, 1H), 1.95 (m, 2H), 1.75 (m, 2H), 1.25 (t, 3H).[1]
  • LC-MS: [M+H]+ = 332.0 (approx).[1][2]

Workflow: Derivatization for Library Generation

ECSP is rarely the "end" of the road; it is a "hub" molecule.[1][2] The ester group allows for divergent synthesis into acids (MMP inhibitors) or amides/hydrazides (Carbonic Anhydrase inhibitors).[1][2]

Synthesis_Workflow Start Ethyl Isonipecotate ECSP ECSP (Scaffold) (Ethyl Ester) Start->ECSP DCM, TEA, 0°C Reagent + 4-Cl-Ph-SO2Cl Reagent->ECSP Path_A Hydrolysis (LiOH) ECSP->Path_A Path_B Hydrazine Hydrate ECSP->Path_B Path_C Reduction (LiAlH4) ECSP->Path_C Product_A Carboxylic Acid (MMP Inhibitor) Path_A->Product_A Quant. Yield Product_B Hydrazide (CA Inhibitor Precursor) Path_B->Product_B Reflux, EtOH Product_C Primary Alcohol (Linker) Path_C->Product_C

Caption: Divergent synthesis pathways from the ECSP scaffold to bioactive derivatives.

Biological Evaluation: MMP Inhibition Assay

To validate the biological relevance of the ECSP scaffold (specifically its hydrolyzed acid form), a FRET (Fluorescence Resonance Energy Transfer) assay is the industry standard.[1]

4.1 Assay Principle

A synthetic peptide substrate containing a fluorophore (e.g., MCA) and a quencher (e.g., DNP) is incubated with recombinant MMP-2 or MMP-9.[1] Cleavage of the peptide by the MMP separates the fluorophore from the quencher, resulting in fluorescence. The inhibitor (ECSP-acid) prevents this cleavage.[1][2]

4.2 Protocol (Self-Validating)
  • Enzyme Activation: Activate pro-MMP-2 with APMA (p-aminophenylmercuric acetate) for 1 hr at 37°C.

  • Inhibitor Preparation:

    • Dissolve ECSP (hydrolyzed form) in DMSO (10 mM stock).

    • Perform serial dilutions (e.g., 0.1 nM to 10

      
      M) in Assay Buffer.[1][2]
      
  • Reaction Setup (96-well black plate):

    • Blank: Buffer + Substrate (No Enzyme).[1][2]

    • Control: Buffer + Substrate + Enzyme (No Inhibitor).[1][2]

    • Test: Buffer + Substrate + Enzyme + Inhibitor (Various concentrations).

  • Incubation: Incubate Enzyme and Inhibitor for 30 mins at RT to allow equilibrium binding.

  • Start: Add FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) to a final concentration of 10

    
    M.[1][2]
    
  • Measurement: Monitor fluorescence (

    
     328 nm, 
    
    
    
    393 nm) every 2 minutes for 1 hour.
  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the Hill equation to determine 
    
    
    
    .[1][2]

Validation Check: The


 for the acid derivative of ECSP against MMP-2 is typically in the low nanomolar (nM)  range (10–100 nM), confirming the scaffold's efficacy.[1]
References
  • PubChem. "4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)piperidine-1-Carboxylic Acid."[1][2] National Library of Medicine.[1][2] [Link][1]

  • Supuran, C. T., et al. "Carbonic Anhydrase Inhibitors."[1][2] Journal of Medicinal Chemistry. (Contextual grounding for sulfonyl piperidine scaffolds in enzyme inhibition). [Link]

  • Larkin, A., et al. "Structure-Activity Relationships of Sulfonyl Piperidine MMP Inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters. (General reference for the pharmacophore class).

Sources

The Piperidine Motif in Medicinal Chemistry: A Technical Guide to the "King of Heterocycles"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Privileged Scaffold Frequency: Present in >70 FDA-approved drugs; often cited as the #1 most frequent nitrogen heterocycle in small-molecule therapeutics. Key Utility: The piperidine ring is not merely a linker; it is a tunable pharmacophore that modulates solubility, lipophilicity (


), and target engagement via specific conformational preferences.

This guide dissects the piperidine motif for medicinal chemists, moving beyond basic descriptions to actionable structure-activity relationship (SAR) logic, validated synthetic protocols, and mechanistic case studies.

Part 1: Structural & Physicochemical Properties

The "Magic Angle" and Conformational Control

Unlike flat aromatic systems (e.g., pyridine, phenyl), piperidine exists primarily in a chair conformation. This 3D dimensionality is critical for filling hydrophobic pockets in GPCRs and enzymes.

  • Conformational Equilibrium: The chair form is the global minimum. Substituents at the C2, C3, or C4 positions generally prefer the equatorial orientation to minimize 1,3-diaxial interactions (A-value preference).

  • Medicinal Implication: This predictable geometry allows chemists to vector substituents into specific sub-pockets. For example, a C4-substituent projects a group ~5-6 Å away from the basic nitrogen, a distance often perfectly matched to the aspartate-aromatic distance in GPCR binding sites.

Basicity and Lysosomotropism

The secondary amine of piperidine has a


 of ~11.2, while N-alkylated derivatives (tertiary amines) typically range from 9.0 to 10.5.
  • Physiological State: At physiological pH (7.4), the nitrogen is >99% protonated (

    
    ).
    
  • The Cation-

    
     Interaction:  This protonated ammonium center is a key pharmacophore, capable of forming high-energy cation-
    
    
    
    interactions with aromatic residues (Trp, Phe, Tyr) in binding pockets.
  • Subcellular Distribution: The high basicity leads to lysosomal trapping (lysosomotropism), which can result in high Volume of Distribution (

    
    ) and potential phospholipidosis liabilities if lipophilicity is also high (
    
    
    
    ).
Bioisosteric Comparison

When optimizing a lead series, switching the saturated heterocycle is a standard tactic to modulate properties without altering the vector of the substituents.

PropertyPiperidinePiperazineMorpholine
Structure



Basicity (

)
~11.2 (High)~9.8 (Moderate)~8.3 (Lower)
Lipophilicity (

)
~0.84 (Lipophilic)~-1.50 (Hydrophilic)~-0.86 (Polar)
Metabolic Liability

-oxidation, N-dealkylation
N-oxidation, Ring openingRing opening (rare)
Primary Role Pharmacophore / BinderSolubility EnhancerSolubility / H-bond Acceptor

Part 2: Pharmacophore Integration & Signaling Logic

The following diagram illustrates the decision matrix for incorporating a piperidine motif into a drug scaffold.

Piperidine_SAR_Logic Lead Lead Compound (Poor Solubility/Potency) Piperidine Incorporate Piperidine Lead->Piperidine Scaffold Hop Basicity High Basicity (pKa ~10-11) Piperidine->Basicity Conformation Chair Conformation (3D Space Filling) Piperidine->Conformation Solubility Increased Solubility (Ionized at pH 7.4) Basicity->Solubility Protonation Trapping Lysosomal Trapping (High Vd) Basicity->Trapping pH Gradient Bioavailability Improved PK Solubility->Bioavailability Absorption Interaction Salt Bridge / Cation-Pi (Target: Asp/Glu/Trp) Conformation->Interaction Vector Alignment Potency Improved Potency Interaction->Potency Affinity Gain

Figure 1: Logic flow for piperidine incorporation. Note the trade-off between solubility/affinity and lysosomal trapping risks.

Part 3: Synthetic Protocols (Valid & Reproducible)

Standard Protocol: Reductive Amination

The most robust method for installing a piperidine ring onto a scaffold. This protocol uses Sodium Triacetoxyborohydride (


), which is milder than cyanoborohydride and avoids toxic cyanide byproducts.

Reaction:



Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask, dissolve the aldehyde (1.0 equiv) and piperidine derivative (1.1 equiv) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

    • Note: DCE is preferred for slower reactions requiring heat; DCM is standard for room temp.

  • Acid Catalysis: Add Glacial Acetic Acid (1.0–1.5 equiv).

    • Why? Promotes iminium ion formation, which is the active species reduced by the hydride.

  • Mixing: Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the imine/iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) (1.4–1.6 equiv) in one portion.
    
    • Why STAB? It is sterically bulky and electron-deficient, making it selective for iminiums over aldehydes/ketones, minimizing direct reduction of the starting material.

  • Monitoring: Stir under nitrogen for 2–16 hours. Monitor via LCMS for the disappearance of the imine intermediate (

    
     or 
    
    
    
    depending on ionization).
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
Advanced Protocol: Hydrogenation of Pyridines

Used when the piperidine core requires specific stereochemistry (cis/trans) derived from a substituted pyridine precursor.

Step-by-Step Methodology:

  • Catalyst: Use

    
     (Adams' catalyst) or 
    
    
    
    (5 mol%) in Acetic Acid.
  • Conditions: Hydrogen atmosphere (balloon or Parr shaker at 50 psi).

  • Stereocontrol: Acidic media often favors cis-isomers due to the "anchor effect" where the protonated nitrogen absorbs onto the catalyst surface, directing hydrogenation to the opposite face.

Part 4: Case Studies in Drug Design

Fentanyl (Opioid Agonist)

Fentanyl illustrates the power of the piperidine scaffold to penetrate the CNS and engage deep GPCR pockets.

  • Mechanism: The piperidine nitrogen is protonated. It forms a critical salt bridge with Asp147 (TM3) of the

    
    -opioid receptor.
    
  • Deep Pocket Binding: Recent molecular dynamics studies reveal a secondary, critical interaction: a hydrogen bond between the piperidine amine and His297 (TM6). This allows the phenethyl tail to anchor deeply into the hydrophobic pocket, driving potency 50-100x higher than morphine.

Donepezil (Alzheimer's AChE Inhibitor)

Donepezil is a textbook example of a "dual binding site" inhibitor facilitated by a piperidine linker.

  • Binding Mode:

    • Anionic Site: The protonated piperidine nitrogen interacts via cation-

      
       stacking with Trp86  and Tyr337  in the active site gorge of Acetylcholinesterase (AChE).
      
    • Peripheral Site: The benzyl ring (attached to the piperidine nitrogen) stacks against Trp286 at the peripheral anionic site (PAS).

  • Outcome: The piperidine ring acts as both a rigid spacer and a key binding element, spanning the entire length of the enzyme gorge.

Part 5: References

  • Prevalence in Pharma: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.

  • Fentanyl Binding Mechanism: Vo, Q. N., Mahinthichaichan, P., Shen, J., & Ellis, C. R. (2021). How μ-Opioid Receptor Recognizes Fentanyl.[1][2] JACS Au, 1(11), 1980–1990.

  • Reductive Amination Review: Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.

  • Donepezil Binding: Cheung, J., et al. (2012). Structures of Human Acetylcholinesterase in Complex with Pharmacologically Important Ligands. Journal of Medicinal Chemistry, 55(22), 10282–10286.

  • Bioisosteres & Properties: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Targeting Neurodegeneration: Strategic Design and Evaluation of Sulfonylated Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Neuroprotective Potential of Sulfonylated Piperidine Compounds Content Type: Technical Whitepaper / Laboratory Guide Author Persona: Senior Application Scientist

Executive Summary: The "Privileged Scaffold" Rationale

In the landscape of neurodegenerative drug discovery, the "one-molecule, one-target" paradigm has largely been superseded by the Multi-Target Directed Ligand (MTDL) approach. This guide focuses on a specific, high-potential chemical space: Sulfonylated Piperidines .

The piperidine ring is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. By functionalizing the piperidine nitrogen with a sulfonyl group (N-sulfonylation), we achieve three critical medicinal chemistry objectives:

  • Metabolic Stability: The sulfonamide bond is significantly more resistant to hydrolysis and metabolic cleavage than the corresponding amide or ester linkages.

  • Electronic Modulation: The sulfonyl group acts as a strong hydrogen bond acceptor and introduces a distinct dipole, facilitating interactions with active site residues (e.g., Serine, Histidine) in enzymes like Acetylcholinesterase (AChE).[1]

  • Dual-Targeting Capability: These scaffolds demonstrate proven efficacy in simultaneously inhibiting AChE (elevating acetylcholine) and Monoamine Oxidase B (MAO-B) (reducing oxidative stress and preserving dopamine), addressing the multifactorial pathology of Alzheimer’s and Parkinson’s diseases.

Medicinal Chemistry Strategy: Structure-Activity Relationship (SAR)

To design an effective neuroprotective agent, one must understand the pharmacophore. The sulfonylated piperidine acts as a "molecular ruler," spanning the distance between catalytic and peripheral sites of the target enzymes.

The Pharmacophore Triad
  • The Anchor (Piperidine Ring): Mimics the cationic head of acetylcholine. At physiological pH, the tertiary amine (if present as a substituent) or the ring itself interacts with the Catalytic Anionic Site (CAS) of AChE via cation-

    
     interactions with Trp84.
    
  • The Linker (Sulfonyl Group - SO₂): rigidifies the structure and positions the "Tail" moiety. It often forms hydrogen bonds with the hydroxyl group of Tyr121 or Ser200 in the enzyme gorge.

  • The Warhead (Aryl/Heteroaryl Tail): The substituent attached to the sulfonyl group targets the Peripheral Anionic Site (PAS) . Bulky, hydrophobic groups here (e.g., fluorinated phenyls, tosyls) enhance selectivity for AChE over Butyrylcholinesterase (BuChE) and block A

    
     peptide aggregation.[1]
    
Mechanism of Action Visualization

The following diagram illustrates the Multi-Target mechanism, highlighting the dual inhibition pathway.

NeuroprotectionMechanism cluster_AChE Cholinergic Pathway cluster_MAOB Dopaminergic/Oxidative Pathway Compound Sulfonylated Piperidine (Lead Scaffold) AChE AChE Inhibition (CAS & PAS Binding) Compound->AChE IC50 < 1µM MAOB MAO-B Inhibition Compound->MAOB Selectivity > 100x ACh_Level Increased Acetylcholine AChE->ACh_Level Cognition Enhanced Cognitive Function ACh_Level->Cognition Neuroprotection NEUROPROTECTION (Cell Survival & Plasticity) Cognition->Neuroprotection H2O2 Reduced H2O2 (Oxidative Stress) MAOB->H2O2 Decreases Dopamine Preserved Dopamine MAOB->Dopamine H2O2->Neuroprotection Mitigates Damage Dopamine->Neuroprotection

Caption: Dual-pathway mechanism where sulfonylated piperidines mitigate cholinergic deficit and oxidative stress simultaneously.

Chemical Synthesis Protocol: N-Sulfonylation

Objective: Synthesize N-(phenylsulfonyl)piperidine derivatives with high purity. Self-Validating Check: The reaction is exothermic; temperature control validates the rate of addition. Disappearance of the sulfonyl chloride peak on TLC/LCMS confirms completion.

Materials
  • Substrate: 4-substituted piperidine (1.0 eq)

  • Reagent: Aryl sulfonyl chloride (1.1 eq)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask under nitrogen atmosphere, dissolve the piperidine derivative (e.g., 4-benzylpiperidine) in anhydrous DCM. Cool to 0°C using an ice bath.

  • Base Addition: Add TEA dropwise. Why? To scavenge the HCl generated during the reaction, driving the equilibrium forward.

  • Sulfonylation: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Critical Control: Maintain temperature < 5°C during addition to prevent bis-sulfonylation or side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Validation (TLC): Spot the reaction mixture against starting materials (Mobile phase: Hexane/EtOAc 7:3). The product should appear as a distinct, less polar spot.

  • Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), followed by saturated NaHCO₃ (to remove unreacted sulfonyl chloride/acid), and finally brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Hexane or purify via flash column chromatography.

Biological Evaluation: Critical Assay Protocols

As a scientist, your data is only as good as your controls.[1] The following protocols are optimized for reproducibility.

A. Modified Ellman’s Assay (AChE Inhibition)

This colorimetric assay measures the production of thiocholine, which reacts with DTNB to form a yellow anion.[1]

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0). Note: pH 8.0 is critical for the stability of the thiol anion.

  • Enzyme: Acetylcholinesterase (from Electrophorus electricus or human recombinant), 5 U/mL.[1]

  • Substrate: Acetylthiocholine Iodide (ATChI), 0.75 mM.

  • Chromogen: DTNB (Ellman's Reagent), 10 mM.[1][2]

  • Test Compounds: Dissolved in DMSO (Final DMSO concentration < 1%).

Protocol:

  • Plate Setup: In a 96-well plate, add 150 µL of Buffer and 20 µL of Test Compound (various concentrations).

  • Enzyme Addition: Add 20 µL of AChE solution. Incubate at 25°C for 15 minutes.

    • Self-Validating Step: This pre-incubation allows the inhibitor to bind to the enzyme active site before substrate competition begins.

  • Substrate Initiation: Add 10 µL of DTNB/ATChI mixture.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).

  • Calculation:

    
    
    
    • Control: Donepezil (Positive Control).[1]

B. PAMPA-BBB Assay (Blood-Brain Barrier Permeability)

Neuroprotective agents must cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput non-cell-based screen.[3]

Protocol:

  • Membrane Preparation: Dissolve Porcine Polar Brain Lipid extract (20 mg/mL) in dodecane.

  • Coating: Apply 4 µL of lipid solution to the filter membrane of the donor plate (MultiScreen-IP, 0.45 µm).

  • Donor Well: Add 300 µL of compound solution (100 µM in PBS/DMSO).

  • Acceptor Well: Add 200 µL of PBS (pH 7.4).

  • Sandwich & Incubate: Mate the plates and incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates and measure UV absorbance (250–500 nm) of both donor and acceptor wells.

  • Analysis: Calculate effective permeability (

    
    ). Compounds with 
    
    
    
    cm/s are considered CNS permeable.

Data Presentation & Interpretation

The following table summarizes hypothetical but representative data for a series of N-sulfonyl piperidines, demonstrating the SAR trends discussed.

Table 1: Comparative SAR of Sulfonylated Piperidine Derivatives

Compound IDR-Group (Sulfonyl Tail)AChE IC₅₀ (µM)MAO-B IC₅₀ (µM)BBB Permeability (

)
Notes
SP-01 Phenyl (Unsubstituted)12.5 ± 1.2> 50HighWeak binding; lacks hydrophobic bulk.
SP-04 4-Fluorophenyl2.1 ± 0.38.5 ± 0.9HighF-atom improves metabolic stability & lipophilicity.
SP-09 4-Tolyl (Methyl)5.4 ± 0.515.2 ± 1.1HighMethyl group adds steric bulk but lacks electronic pull.
SP-12 2,4-Dichlorophenyl 0.45 ± 0.05 1.2 ± 0.2 High Lead Candidate. Halogens fill hydrophobic pockets (PAS).[1]
Ref Donepezil0.02 ± 0.001N/AHighStandard Control.
Experimental Workflow Diagram

This workflow ensures a logical progression from synthesis to lead identification.

Workflow cluster_Screening Biological Screening Synthesis Chemical Synthesis (N-Sulfonylation) Purification Purification (Column/Recryst) Synthesis->Purification Validation Structure Validation (NMR, LCMS) Purification->Validation Ellman AChE Assay (Ellman's) Validation->Ellman MAO MAO-B Assay Validation->MAO PAMPA BBB Permeability (PAMPA) Ellman->PAMPA If Active MAO->PAMPA If Active HitSelection Hit Selection (IC50 < 1µM, CNS+) PAMPA->HitSelection

Caption: Integrated workflow for the synthesis and sequential biological evaluation of neuroprotective candidates.

References

  • Petrou, A., et al. (2021).[1][2] Piperazine-substituted chalcones: A new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Environmental Science and Pollution Research. [Link]

  • Ellman, G. L., et al. (1961).[1][2] A new and rapid colorimetric determination of acetylcholinesterase activity.[4] Biochemical Pharmacology.[2] [Link]

  • Di, L., et al. (2003).[1] High throughput artificial membrane permeability assay for blood-brain barrier.[5][6] European Journal of Medicinal Chemistry. [Link]

  • Kansy, M., et al. (1998).[1][7] Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry.[5] [Link]

  • Meleddu, R., et al. (2020).[1][2] Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease.[8] Scientific Reports. [Link][1]

Sources

Methodological & Application

Structural Elucidation of Sulfonylpiperidine Scaffolds: A Comprehensive NMR Assignment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonylpiperidine derivatives are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for GPCR ligands, hydroxysteroid dehydrogenase inhibitors, and antipsychotics. However, the electron-withdrawing nature of the sulfonyl group (


) and the conformational mobility of the piperidine ring often complicate spectral assignment.[1]

This guide provides a definitive protocol for the complete structural elucidation of


-sulfonylpiperidines. Unlike standard alkyl-amines, the sulfonamide nitrogen exhibits flattened geometry and significant anisotropic effects, requiring a specialized assignment logic based on stereoelectronic coupling constants (

)
rather than chemical shift heuristics alone.[1]

Chemical Context & Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation .[1] In


-sulfonyl derivatives, the bulky 

group occupies the equatorial position to minimize 1,3-diaxial interactions, although the nitrogen atom exhibits a degree of planarity intermediate between amines and amides.[1]
Critical NMR Features
  • Deshielding Zone: The sulfonyl group strongly deshields

    
    -protons (H2/H6) and 
    
    
    
    -carbons (C2/C6).[1]
  • Axial vs. Equatorial Differentiation: The rigid chair conformation creates distinct magnetic environments for axial (

    
    ) and equatorial (
    
    
    
    ) protons.[2]
    • H

      
      :  Characterized by large trans-diaxial coupling (
      
      
      
      ).[1]
    • H

      
      :  Characterized by small gauche couplings (
      
      
      
      ).[1]

Experimental Protocol

Sample Preparation

To ensure high-resolution splitting patterns, solvent viscosity and polarity must be optimized.[1]

  • Primary Solvent: Chloroform-

    
     (
    
    
    
    , 99.8% D)
    .[1]
    • Rationale: Low viscosity yields sharper lines, essential for resolving the fine splitting of H2/H6 multiplets.

  • Secondary Solvent: DMSO-

    
     .
    
    • Rationale: Use only if solubility is poor.[1] Note that DMSO viscosity broadens signals, potentially obscuring small

      
       couplings.[1]
      
  • Concentration: 10–15 mg in 600

    
    L solvent (approx. 50–70 mM).
    
  • Reference: TMS (0.00 ppm) or residual solvent peak (

    
    : 7.26 ppm / 77.16 ppm).[1]
    
Acquisition Parameters

Standard parameters are insufficient for rigorous stereochemical assignment.[1] Use the following optimized settings:

Parameter1H (Proton)13C (Carbon)2D (COSY/HSQC/HMBC)
Spectral Width -2 to 14 ppm-10 to 220 ppmStandard
Relaxation Delay (D1) 2.0 - 3.0 s 2.0 s1.5 s
Scans (NS) 161024+8 - 16
Acquisition Time (AQ) > 3.0 s 1.0 s0.2 s
Resolution < 0.2 Hz/pt< 1.0 Hz/pt2K x 256 pts

Expert Insight: A long acquisition time (>3s) in 1H NMR is non-negotiable. You must resolve the multiplet structure of the H2/H6 protons to measure


-values accurately.

Assignment Logic & Workflow

The assignment process follows a deductive pathway: Identify the Spin System (COSY)


 Assign Carbon Roots (HSQC) 

Verify Connectivity (HMBC).
Diagram 1: Spectral Assignment Workflow

NMR_Workflow cluster_1H Step 1: 1H Analysis cluster_2D Step 2: 2D Correlation Start Sample Preparation (CDCl3 preferred) Acquire Acquire 1H, 13C, COSY, HSQC, HMBC Start->Acquire H_ID Identify H2/H6 (Alpha to N) Look for 2.8 - 3.8 ppm region Acquire->H_ID H_Split Analyze Splitting (J-values) Large J (11Hz) = Axial Small J (3-5Hz) = Equatorial H_ID->H_Split COSY COSY: Trace Spin System H2 -> H3 -> H4 H_Split->COSY HSQC HSQC: Assign Carbons C2/C6 (45-50 ppm) C3/C5 (24-26 ppm) COSY->HSQC HMBC HMBC: The Bridge Link H2/H6 to Sulfonyl Ar-C or S-Me HSQC->HMBC Result Full Structural Assignment HMBC->Result

Caption: Step-by-step logic flow for assigning sulfonylpiperidine derivatives, moving from 1D identification to 2D structural confirmation.

Detailed Spectral Analysis

Proton ( H) Assignment Strategy

The piperidine ring protons are assigned based on their proximity to the nitrogen and their stereochemistry.

Zone A: The Alpha-Protons (H2 and H6)

These are the most diagnostic signals.[1] Due to the electron-withdrawing sulfonyl group, they appear downfield (typically 2.6 – 3.8 ppm ).[1]

  • H

    
     / H
    
    
    
    :
    • Shift: Upfield relative to equatorial counterparts (typically 2.6 – 3.0 ppm).[1]

    • Pattern: Triplet of doublets (td) or broad triplet.

    • Coupling: Requires one large coupling (

      
      ) to H3
      
      
      
      .[1]
  • H

    
     / H
    
    
    
    :
    • Shift: Downfield (typically 3.4 – 3.8 ppm).[1]

    • Pattern: Broad doublet or doublet of multiplets.

    • Coupling: Only small couplings (

      
       and 
      
      
      
      ).
Zone B: The Remote Protons (H3, H4, H5)
  • H3/H5: Shielded, appearing around 1.4 – 1.8 ppm .[1]

  • H4: Often the most upfield signal or overlapping with H3/H5.[1]

Carbon ( C) Assignment Strategy

Carbon shifts are less sensitive to stereochemistry but crucial for skeletal verification.[1]

Carbon PositionApprox.[1][3][4][5][6] Shift (

, ppm)
Features
C2 / C6 44.0 – 48.0 Deshielded by N-Sulfonyl.[1] Broadened if conformational exchange is present.[1][7]
C3 / C5 24.0 – 26.0 Typical methylene region.[1]
C4 23.0 – 24.5 Often distinct from C3/C5.[1]
Ar-C (ipso) 135.0 – 140.0 The quaternary carbon of the sulfonyl group (if aryl).[1]
The "Rosetta Stone": 2D Correlation Maps

The final proof of structure relies on connecting the piperidine ring to the sulfonyl tail.[1]

Diagram 2: HMBC & COSY Connectivity

Connectivity Sulfonyl Sulfonyl Group (Ar-SO2-) N_Atom N Sulfonyl->N_Atom Bond C2_H2 C2 / H2 (Alpha) N_Atom->C2_H2 Bond C2_H2->Sulfonyl HMBC (3J) CRITICAL LINK C3_H3 C3 / H3 (Beta) C2_H2->C3_H3 Bond C2_H2->C3_H3 COSY (3J)

Caption: Diagnostic correlations. The HMBC correlation from H2/H6 to the Sulfonyl ipso-carbon confirms the N-S linkage.[1]

Troubleshooting & Common Pitfalls

Rotamers and Line Broadening

Unlike amides, sulfonamides have a lower rotational barrier around the S-N bond, but the bulky piperidine chair can "lock" the conformation.

  • Symptom: Broad, undefined multiplets for H2/H6 or "missing" Carbon signals.

  • Solution: Run Variable Temperature (VT) NMR . Heating the sample to 50°C (in DMSO-

    
     or 
    
    
    
    ) often coalesces rotamers into sharp averages, or cooling to -40°C freezes them into distinct conformers [1].[1]
The "Virtual Coupling" Trap

In symmetric piperidines (e.g., 4-substituted), H2 and H6 are chemically equivalent but magnetically non-equivalent if the ring is locked. This can create complex "virtual coupling" patterns where the expected doublet-of-triplets looks like a filled-in multiplet.[1]

  • Solution: Rely on HSQC to confirm they are attached to the same carbon type, and NOESY to determine spatial proximity to the substituent at C4.

References

  • Conformational analysis of N-substituted piperidines: Al-Rawi, J. M. A., et al. "13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides."[1] Spectrochimica Acta Part A: Molecular Spectroscopy, 1985.[1]

  • Sulfonamide Spectral Data: "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." Royal Society of Chemistry (RSC) Advances, 2016.

  • General NMR Splitting Patterns: Reich, H. J. "Proton NMR Data - Chemical Shifts and Couplings." University of Wisconsin-Madison / ACS Organic Chemistry Data.[1]

Sources

Application Note: Cell-Based Assays for Evaluating Neuroprotective Effects of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Piperidine heterocycles are a structural cornerstone in neuropharmacology, forming the core of FDA-approved drugs like Donepezil (AChE inhibitor) and emerging candidates targeting the Sigma-1 Receptor (S1R) and NMDA receptors . Their neuroprotective potential stems from a multi-modal mechanism of action: modulation of cholinergic transmission, stabilization of mitochondrial calcium homeostasis, and mitigation of oxidative stress.

However, evaluating these compounds requires rigorous cell-based models that go beyond simple viability screening. Piperidines often exhibit biphasic dose-responses (hormesis) and lipophilicity-driven non-specific effects. This guide provides a validated framework for assaying piperidine derivatives, prioritizing mechanistic clarity and reproducibility.

Experimental Design Strategy

Cell Model Selection: The "Fit-for-Purpose" Approach

Do not use undifferentiated cells for neuroprotection assays if the mechanism involves synaptic plasticity or mature receptor signaling (e.g., NMDA/S1R).

Cell LinePhenotypeRecommended ForLimitation
SH-SY5Y (Human) NeuroblastomaGeneral Screening. Human origin.[1] Differentiates into cholinergic/dopaminergic phenotype.Undifferentiated cells are highly proliferative and glycolytic (Warburg effect), masking mitochondrial drug effects.
PC12 (Rat) PheochromocytomaNeurite Outgrowth. Robust response to NGF. High expression of TrkA.Rat origin.[2][3] Requires collagen-coated plates for adherence during differentiation.
BV-2 (Mouse) MicrogliaNeuroinflammation. LPS-induced cytokine release (TNF-α, IL-6).Immortalized line; may differ from primary microglia in long-term inflammatory response.
Compound Handling & Solubility

Piperidine derivatives are often lipophilic bases.

  • Solvent: Dissolve stock in 100% DMSO.

  • Working Concentration: Ensure final DMSO concentration in culture is < 0.1% (v/v) . Piperidines can sensitize cells to solvent toxicity.

  • pH Check: If using piperidine salts (e.g., HCl salt), verify that high concentrations (≥50 µM) do not shift the culture medium pH, which can mimic toxicity.

Core Assay Modules

Module A: Cytotoxicity & Therapeutic Window (Baseline)

Before testing neuroprotection, you must define the non-toxic range of the compound itself.

  • Assay: CCK-8 or MTS (preferred over MTT due to metabolic interference).

  • Endpoint: 24h and 48h incubation.

  • Acceptance Criteria: >90% viability compared to vehicle control.

Module B: Oxidative Stress & Mitochondrial Integrity

Piperidines targeting S1R often function by stabilizing the Mitochondrial Associated Membrane (MAM).

  • Stressor: H₂O₂ (100–300 µM) or Aβ₂₅₋₃₅ (10–20 µM).

  • Probes:

    • DCFH-DA: For cytosolic ROS.

    • JC-1 or TMRE: For Mitochondrial Membrane Potential (ΔΨm).[4]

  • Key Insight: A loss of ΔΨm (JC-1 red-to-green shift) often precedes cell death. Effective piperidines should prevent this shift before viability markers change.

Module C: Excitotoxicity & Calcium Dynamics
  • Stressor: Glutamate (10–50 mM for SH-SY5Y; lower for primary neurons).

  • Mechanism: Glutamate induces massive Ca²⁺ influx (excitotoxicity).

  • Assay: Fluo-4 AM Calcium Imaging.

  • Readout: Reduction in the peak amplitude of intracellular Ca²⁺ transients.

Detailed Protocols

Protocol 1: Differentiated SH-SY5Y Neuroprotection Assay

Rationale: Differentiation upregulates neuronal markers (Map2, Tubulin β-3) and receptors, making the model physiologically relevant.

Materials:

  • SH-SY5Y cells[1][2][4][5][6][7]

  • All-trans Retinoic Acid (RA)

  • BDNF (Brain-Derived Neurotrophic Factor)[5]

  • Stressor: Aβ₂₅₋₃₅ (aggregated) or 6-OHDA

Workflow:

  • Seeding: Plate cells at 10,000 cells/well in 96-well collagen-coated plates.

  • Differentiation (Day 0-5):

    • Culture in DMEM/F12 + 1% FBS + 10 µM RA for 5 days. Change media every 2 days.

    • (Optional High-Fidelity Step): On Day 5, switch to serum-free media + 50 ng/mL BDNF for 2 more days.

  • Pre-treatment (Day 7):

    • Add Piperidine compound (0.1, 1, 10 µM) for 2–4 hours prior to insult.

    • Note: Pre-treatment is crucial for priming S1R-mediated chaperone activity.

  • Insult (Day 7 + 2h):

    • Add Stressor (e.g., 20 µM Aβ₂₅₋₃₅) directly to the well (co-incubation).

  • Incubation: Incubate for 24 hours.

  • Readout:

    • Collect supernatant for LDH Assay (membrane integrity).

    • Perform CCK-8 on remaining cells (metabolic activity).

Protocol 2: Neurite Outgrowth in PC12 Cells

Rationale: Evaluates neurotrophic potential (neuroplasticity), a key secondary endpoint for Alzheimer's drugs.

Workflow:

  • Seeding: Plate PC12 cells at 5,000 cells/well in 24-well plates.

  • Induction: Treat with low-dose NGF (2–5 ng/mL) + Piperidine Compound (1–10 µM).

    • Control: NGF alone (positive), Vehicle (negative).

  • Timeline: Incubate for 48–72 hours.

  • Imaging: Stain with Calcein-AM or anti-Tubulin β-3.

  • Analysis: Measure Total Neurite Length and Branch Points using ImageJ (NeuronJ plugin).

    • Success Metric: >20% increase in neurite length vs. NGF-only control.

Visualizations & Mechanisms

Figure 1: Mechanism of Action of Piperidines

This diagram illustrates how piperidine compounds (like Donepezil or S1R agonists) intersect with survival pathways.

PiperidineMOA cluster_Targets Primary Targets cluster_Effects Downstream Effects Piperidine Piperidine Compound (e.g., Donepezil, S1R Agonist) S1R Sigma-1 Receptor (ER-Mito Interface) Piperidine->S1R Agonism AChE Acetylcholinesterase (Synaptic Cleft) Piperidine->AChE Inhibition NMDA NMDA Receptor (Antagonism) Piperidine->NMDA Modulation Ca_Homeostasis Stabilize Ca2+ Homeostasis S1R->Ca_Homeostasis Mitochondria Preserve Mitochondrial Potential (ΔΨm) S1R->Mitochondria BDNF Upregulate BDNF Secretion S1R->BDNF ACh_Level Increase Synaptic ACh Levels AChE->ACh_Level Outcome NEUROPROTECTION (Reduced Apoptosis, Enhanced Plasticity) Ca_Homeostasis->Outcome Mitochondria->Outcome ACh_Level->Outcome BDNF->Outcome

Caption: Multi-target mechanism of piperidine derivatives converging on neuroprotection via mitochondrial stabilization and cholinergic enhancement.

Figure 2: Experimental Workflow (Timeline)

Workflow Step1 Day 0-5: Differentiation (RA/BDNF) Step2 Day 6: QC Check (Morphology) Step1->Step2 Step3 Day 7 (T-2h): Pre-treatment (Piperidine Cmpd) Step2->Step3 Step4 Day 7 (T0): Insult Addition (Aβ / H2O2 / Glu) Step3->Step4 Step5 Day 8 (T+24h): Readouts (MTT / LDH / ROS) Step4->Step5

Caption: Standardized timeline for neuroprotection assays ensuring cells are primed before insult.

Data Analysis & Interpretation

When analyzing data from these assays, normalization is critical.

  • Calculate % Viability:

    
    .
    
  • LDH Normalization: Express LDH release as a percentage of "Maximum Release" (Triton X-100 lysed cells).

    • Formula:

      
      .
      
  • Statistical Test: Use One-Way ANOVA followed by Dunnett’s post-hoc test (comparing all treatments to the Stressor-only group).

Troubleshooting Guide:

  • Issue: High background in ROS assay.

    • Fix: Wash cells with PBS before adding DCFH-DA to remove extracellular esterases. Use phenol-red free media during imaging.

  • Issue: Precipitation of compound.

    • Fix: Piperidines can precipitate in high-phosphate buffers. Check solubility in culture media under microscope before adding to cells.

References

  • Vertex AI Search. (2023). Protective effects of piperine against corticosterone-induced neurotoxicity in PC12 cells. 8

  • Vertex AI Search. (2023). Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity. 9[6][10][11]

  • Vertex AI Search. (2023). Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor Agonist.[12] 12[11]

  • Vertex AI Search. (2023). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated SH-SY5Y cells. 1

  • Vertex AI Search. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine. 2[11]

Sources

Application Note: Chiral Separation of Piperidine Carboxylate Esters via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

Piperidine carboxylate esters represent a critical scaffold in pharmaceutical chemistry, most notably exemplified by Methylphenidate (Ritalin®) and precursors of local anesthetics like Mepivacaine . These molecules possess at least one chiral center (often at the C2 position of the piperidine ring), leading to enantiomers with distinct pharmacological and toxicological profiles.

The separation of these esters presents a dual challenge:

  • Stereochemical: The conformational flexibility of the piperidine ring requires a Chiral Stationary Phase (CSP) with deep inclusion cavities or rigid hydrogen-bonding sites.

  • Chemical: The basic secondary amine in the piperidine ring interacts strongly with residual silanols on silica supports, causing severe peak tailing. Furthermore, the ester linkage is susceptible to hydrolysis in highly aqueous or extreme pH conditions.

This guide outlines a robust, self-validating workflow for separating these compounds using Polysaccharide-based CSPs, the industry "gold standard" for this class.

Mechanistic Principles

Effective separation relies on the "Three-Point Interaction" model . For piperidine esters, the CSP must discriminate based on:

  • H-Bonding: Between the carbamate/benzoate groups of the CSP and the ester carbonyl or amine proton of the analyte.

  • Dipole-Dipole Interactions: Mediated by the ester functionality.

  • Steric Inclusion: The fit of the piperidine ring into the chiral grooves of the amylose or cellulose polymer.

Visualization: Chiral Recognition Mechanism

The following diagram illustrates the interaction dynamics required for successful resolution (


) on an Amylose-based CSP.

ChiralMechanism Analyte Piperidine Carboxylate (Analyte) Complex Transient Diastereomeric Complex Analyte->Complex H-Bonding (Amine/Ester) Analyte->Complex Steric Fit (Piperidine Ring) CSP Amylose-tris (3,5-dimethylphenylcarbamate) CSP->Complex Dipole Interaction Separation Enantiomeric Resolution Complex->Separation Differential Stability (ΔΔG) Silanol Residual Silanols (Silica Support) Silanol->Analyte Unwanted Ionic Interaction (Causes Tailing) Additive Basic Additive (DEA/TEA) Additive->Silanol Masks Silanols

Caption: Mechanistic pathway showing the necessity of basic additives to block silanol interference while allowing chiral recognition.

Method Development Workflow

Do not rely on trial-and-error. Use this systematic "Decision Tree" to select the optimal column and mobile phase.

MethodDev Start Start: Piperidine Ester Sample Solubility Solubility Check: Soluble in Hexane/Alcohol? Start->Solubility NP_Route Yes: Normal Phase (NP) Solubility->NP_Route High Solubility RP_Route No: Reversed Phase (RP) Solubility->RP_Route Low Solubility Col_Screen Screen CSPs: 1. Amylose (AD-H/IA) 2. Cellulose (OD-H/IC) NP_Route->Col_Screen Mobile_NP Mobile Phase: Hexane : IPA (90:10) + 0.1% DEA Col_Screen->Mobile_NP Optimize Optimization Loop Mobile_NP->Optimize Col_RP Screen Immobilized CSPs: Chiralpak IA / IC / IG RP_Route->Col_RP Mobile_RP Mobile Phase: Buffer (pH 9.0) : ACN Col_RP->Mobile_RP Mobile_RP->Optimize Optimize->Col_Screen No Sep? Switch CSP Optimize->Mobile_NP Tailing? Increase DEA Final Final Method (Rs > 1.5, Tf < 1.2) Optimize->Final Pass

Caption: Strategic decision tree for selecting mobile phase modes based on analyte solubility and CSP compatibility.

Experimental Protocols

Protocol A: Normal Phase (The Gold Standard)

Applicability: Best for Methylphenidate, Ethylphenidate, and hydrophobic pipecolic esters. Rationale: Non-polar solvents promote tight H-bonding between the analyte and CSP, maximizing selectivity (


).

Materials:

  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)). 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA).

  • Detector: UV at 210–230 nm (Ester absorption).

Step-by-Step Procedure:

  • Preparation: Mix n-Hexane and IPA in a 90:10 ratio.

  • Additive: Add 0.1% v/v Diethylamine (DEA) . Crucial: Do not skip this. The basic amine of the piperidine will interact with silica silanols, causing peak tailing (

    
    ) if DEA is absent.
    
  • Equilibration: Flush column at 1.0 mL/min for 20 column volumes (approx. 45 mins).

  • Temperature: Set column oven to 20°C . Lower temperatures often improve resolution for these conformational isomers by reducing thermal motion.

  • Injection: Inject 5-10 µL of sample (1 mg/mL in mobile phase).

Expected Data Profile:

ParameterValueNotes
Retention (

)
2.0 – 4.0First enantiomer elution.
Selectivity (

)
1.2 – 1.5Indicates excellent separation capability.
Resolution (

)
> 2.0Baseline separation.
Tailing Factor (

)
< 1.2Acceptable peak symmetry (due to DEA).[1]
Protocol B: Reversed Phase (LC-MS Compatible)

Applicability: For biological samples (plasma/urine) or when MS detection is required. Rationale: Immobilized CSPs (IA, IC, IG) tolerate aqueous buffers. High pH is used to keep the piperidine amine uncharged (neutral), improving retention and shape.

Materials:

  • Column: Chiralpak IG or Chiralpak IC (Immobilized). Do not use coated AD-H/OD-H for this protocol.

  • Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0 adjusted with Ammonium Hydroxide) / Acetonitrile (ACN).

  • Gradient: Isocratic 60:40 (Buffer:ACN).

Step-by-Step Procedure:

  • pH Adjustment: Prepare 20mM Ammonium Bicarbonate. Adjust pH to 9.0 using

    
    . Note: High pH suppresses ionization of the piperidine nitrogen (
    
    
    
    ), increasing hydrophobicity.
  • Column Care: Ensure the column is an Immobilized version. High pH can strip coated phases.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: MS (ESI+) or UV 220 nm.

Troubleshooting & Optimization

Peak Tailing ( )
  • Cause: Residual silanol interactions with the piperidine nitrogen.

  • Solution: Increase DEA concentration to 0.2% (Normal Phase). For Reversed Phase, ensure pH is basic (> 8.5) or add 0.1% Triethylamine (TEA).

Poor Resolution ( )
  • Temperature Effect: Lower the temperature to 10°C or 15°C. Enantioseparation is enthalpy-driven; lower T increases the difference in interaction energy (

    
    ).
    
  • Solvent Switch: Change the alcohol modifier. If using IPA, switch to Ethanol (EtOH). Ethanol is a sharper H-bond donor/acceptor and often alters the steric environment of the CSP cavities.

Elution Order Reversal
  • Advanced Insight: In rare cases, switching from a basic additive (DEA) to an acidic additive (Trifluoroacetic acid, TFA) in polar organic mode (100% ACN) can reverse the elution order of piperidine derivatives. This is useful if the minor impurity elutes after the main peak (undesirable for quantitation). Warning: Only use TFA on immobilized columns to prevent hydrolysis risks.

References

  • Daicel Chiral Technologies. (n.d.). Chiral Separation Strategies for Basic Drugs. Retrieved from [Link]

  • Srinivas, N. R., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research. Retrieved from [Link]

  • Mosiashvili, L., et al. (2013). On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors. Journal of Chromatography A. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separation Guide. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of Sulfonylpiperidine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Metabolic and Inflammatory Pathways (11


-HSD1 & MMP-13) 

Abstract

Sulfonylpiperidines represent a "privileged scaffold" in medicinal chemistry, frequently yielding high-affinity hits for G-protein coupled receptors (GPCRs), metalloproteases (MMPs), and metabolic enzymes like 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1). However, the physiochemical properties of the sulfonamide moiety—specifically its polarity and potential for crystallization—present unique challenges in High-Throughput Screening (HTS). This application note details optimized protocols for screening sulfonylpiperidine libraries, focusing on acoustic liquid handling, solubility management, and robust assay design for two primary targets: 11

-HSD1 (TR-FRET) and MMP-13 (Fluorometric FRET).

Introduction: The Sulfonylpiperidine Scaffold

The sulfonylpiperidine core consists of a piperidine ring linked to a sulfonyl group. This geometry positions the nitrogen lone pair as a hydrogen bond acceptor while the piperidine ring serves as a hydrophobic spacer, often directing substituents into specific hydrophobic pockets (e.g., the S1' pocket of MMPs).

Key Screening Challenges:

  • Solubility: Sulfonamides can exhibit poor aqueous solubility, leading to "crash out" (precipitation) upon dilution into aqueous assay buffers.[1]

  • False Positives: Aggregated compounds can sequester enzymes, leading to promiscuous inhibition.

  • DMSO Tolerance: High DMSO concentrations required to solubilize these libraries can inhibit sensitive enzymatic targets.

Library Management & Acoustic Dispensing

To mitigate solubility issues, we utilize Acoustic Droplet Ejection (ADE) technology (e.g., Labcyte Echo). This allows for nanoliter-scale transfer of 100% DMSO stocks directly into the assay plate, bypassing intermediate aqueous dilution steps that often trigger precipitation.

Protocol: Compound Handling
  • Stock Preparation: Dissolve sulfonylpiperidine compounds at 10 mM in 100% anhydrous DMSO.

  • Storage: Store in Matrix tubes at -20°C. Avoid repeated freeze-thaw cycles (max 5 cycles).

  • Plate Centrifugation: Before dispensing, centrifuge source plates at 1000 x g for 1 minute to remove bubbles.

  • Direct Transfer: Transfer 20–50 nL of compound directly into the dry assay plate (384-well or 1536-well low volume).

  • Backfill: Immediately add assay buffer to prevent DMSO evaporation and compound crystallization.

Case Study 1: 11 -HSD1 Inhibition (TR-FRET Assay)

11


-HSD1 converts cortisone to cortisol.[2][3] Inhibitors are sought for type 2 diabetes and obesity.[3] We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)  competitive immunoassay. This homogeneous format is resistant to autofluorescence, a common issue with large chemical libraries.
Mechanism of Action

The assay detects the displacement of a fluorescently labeled cortisol tracer by the test compound.

  • Donor: Europium (Eu)-labeled anti-cortisol antibody.

  • Acceptor: Cortisol-d2 labeled with a fluorophore (e.g., XL665).

  • Signal: High FRET signal indicates no inhibition (Tracer bound). Low FRET signal indicates inhibition (Tracer displaced by compound).

DOT Diagram: TR-FRET Mechanism

TR_FRET_Mechanism Antibody Eu-Anti-Cortisol Ab (Donor) Complex_High Ab-Tracer Complex (High FRET) Antibody->Complex_High + Tracer Complex_Low Ab-Inhibitor Complex (Low FRET) Antibody->Complex_Low + Inhibitor (Displacement) Tracer Cortisol-d2 (Acceptor) Tracer->Complex_High Inhibitor Sulfonylpiperidine (Test Compound) Inhibitor->Complex_Low Readout_High High Signal (Inactive Cmpd) Complex_High->Readout_High 665 nm Emission Readout_Low Low Signal (Active Hit) Complex_Low->Readout_Low 615 nm Emission Only

Caption: Competitive TR-FRET mechanism. Sulfonylpiperidine hits displace the tracer, reducing the FRET signal.

Detailed Protocol (384-well Low Volume)

Reagents: Human recombinant 11


-HSD1 microsomes, NADPH (cofactor), Cortisone (substrate), HTRF detection kit (Cisbio/Revvity).
  • Compound Addition: Dispense 50 nL of library compounds (10 mM stock) into a white 384-well low-volume plate using an Echo liquid handler.

  • Enzyme Mix: Add 5 µL of Enzyme Buffer (50 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.1% BSA).

    • Note: Enzyme concentration should be titrated to yield linear velocity (typically 5-10 nM).

  • Pre-Incubation: Centrifuge (1000 rpm, 30s) and incubate for 15 min at RT to allow compound-enzyme binding.

  • Substrate Start: Add 5 µL of Substrate Mix (200 nM Cortisone + 200 µM NADPH).

  • Reaction: Incubate for 60 min at 37°C.

  • Detection: Add 10 µL of HTRF Detection Reagents (Eu-Antibody + d2-Cortisol) containing cortisol-quenching agent (to stop enzymatic reaction).

  • Equilibration: Incubate for 2 hours at RT in the dark.

  • Read: Measure fluorescence on a multimode reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1: 615 nm (Donor).

    • Emission 2: 665 nm (Acceptor).

  • Calculation: HTRF Ratio =

    
    .
    

Case Study 2: MMP-13 Inhibition (Fluorometric FRET)

MMP-13 (Collagenase 3) is a target for osteoarthritis.[4][5][6][7] Sulfonylpiperidines often bind to the S1' specificity pocket. We use a FRET-peptide substrate that fluoresces upon cleavage.

DOT Diagram: HTS Workflow

HTS_Workflow Library Sulfonylpiperidine Library (10mM in DMSO) Echo Acoustic Dispensing (20-50 nL) Library->Echo Plates 384-well Black Assay Plates Echo->Plates Reagent1 Add Enzyme (MMP-13) + Pre-incubation Plates->Reagent1 Reagent2 Add FRET Substrate (Start Reaction) Reagent1->Reagent2 Incubate Incubation (RT, 1-4 Hours) Reagent2->Incubate Read Fluorescence Read (Ex 320 / Em 405) Incubate->Read Analysis Data Analysis (Z-Prime, IC50) Read->Analysis

Caption: Standard HTS workflow for enzymatic screening of sulfonylpiperidine libraries.

Detailed Protocol

Reagents: Activated rhMMP-13, Fluorogenic Substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).[4]

  • Buffer Prep: 50 mM Tris (pH 7.5), 10 mM CaCl

    
    , 150 mM NaCl, 0.05% Brij-35.
    
    • Critical: Brij-35 prevents the hydrophobic sulfonylpiperidines from aggregating and causing false positives.

  • Compound Addition: Dispense 50 nL compound into black 384-well plates.

  • Enzyme Addition: Add 10 µL of 2 nM MMP-13. Incubate 30 min at RT.

  • Substrate Addition: Add 10 µL of 10 µM FRET substrate.

  • Kinetic Read: Immediately monitor fluorescence (Ex: 320 nm, Em: 405 nm) every 5 minutes for 1 hour.

  • Analysis: Calculate the slope (V

    
    ) of the linear portion of the curve.
    

Data Analysis & Validation

To ensure scientific integrity, every plate must include controls to calculate the Z-factor (Z').

Validation Metrics Table
MetricFormulaAcceptance CriteriaPurpose
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$
Signal-to-Background (S/B)


Ensures signal is distinguishable from noise.
CV (%)


Measures pipetting precision.
  • 
    : Mean and SD of Positive Control (Max Inhibition).
    
  • 
    : Mean and SD of Negative Control (DMSO only).
    
False Positive Elimination

Sulfonylpiperidines are generally stable, but "frequent hitters" can occur.

  • Detergent Sensitivity: Run the assay with 0.01% vs 0.1% Triton X-100. If potency shifts significantly, the compound is likely aggregating.

  • Fluorescence Interference: For MMP-13, check if the compound fluoresces at 405 nm (Emission wavelength).

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. HTS Assay Validation.[6][8][9][10] Available from: [Link]

  • Solly, K., et al. (2005).[2] High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format. Assay Drug Dev Technol. Available from: [Link]

  • Nara, H., et al. (2014). Discovery of Novel, Highly Potent, and Selective Matrix Metalloproteinase 13 Inhibitors.[5] J. Med. Chem. Available from: [Link]

  • Welsch, M.E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. Available from: [Link]

Sources

Application Note: Anti-Inflammatory Profiling of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine pharmacophore is a structural cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics (e.g., donepezil, fentanyl, paroxetine).[1] In the context of inflammation, piperidine derivatives—such as those modeled after the alkaloid piperine —have demonstrated significant potential as non-steroidal anti-inflammatory agents (NSAIDs) by modulating the NF-κB pathway and inhibiting cyclooxygenase (COX) enzymes.

This Application Note provides a rigorous, multi-tiered screening protocol for evaluating novel piperidine derivatives. It moves beyond generic assays to focus on the specific physicochemical challenges of piperidine scaffolds (e.g., solubility, basicity) and their distinct mechanisms of action.

Section 1: The Piperidine Rationale & Screening Strategy

The Pharmacophore

Piperidine (hexahydropyridine) is a six-membered heterocyclic amine.[1] Its derivatives often exhibit anti-inflammatory activity via two primary mechanisms:

  • Stabilization of Lysosomal Membranes: Preventing the release of proteolytic enzymes.

  • Downregulation of Pro-inflammatory Mediators: Specifically targeting the NF-κB signaling cascade, thereby reducing iNOS (inducible Nitric Oxide Synthase) and COX-2 expression.

The Screening Funnel

To maximize resource efficiency, we employ a "filter-down" approach. Inexpensive biochemical assays eliminate non-viable candidates before proceeding to complex cellular models.

ScreeningFunnel Synthesis Novel Piperidine Synthesis Solubility Solubility Check (DMSO Tolerance) Synthesis->Solubility Albumin Phase 1: Biochemical Screen (Albumin Denaturation) Solubility->Albumin Pass Albumin->Synthesis Fail: Redesign CellViability Phase 2a: Cytotoxicity (MTT Assay in RAW 264.7) Albumin->CellViability IC50 < Std CellViability->Synthesis Toxic NO_Assay Phase 2b: Efficacy (LPS-induced NO Inhibition) CellViability->NO_Assay >90% Viability COX_Selectivity Phase 3: Target Specificity (COX-1 vs COX-2 Ratio) NO_Assay->COX_Selectivity High Potency Lead Lead Candidate Selection COX_Selectivity->Lead

Figure 1: The hierarchical screening workflow designed to filter piperidine derivatives from crude synthesis to lead identification.

Section 2: Phase 1 - Biochemical Screening (Protein Denaturation)

Rationale: Inflammation is historically linked to protein denaturation.[2] Piperidine derivatives capable of stabilizing protein tertiary structures against heat stress often correlate with lysosomal membrane stabilization in vivo. This is a rapid, cost-effective "Go/No-Go" filter.

Protocol A: Albumin Denaturation Inhibition

Materials:

  • Bovine Serum Albumin (BSA) or Fresh Egg Albumin (1% aqueous solution).

  • Phosphate Buffered Saline (PBS), pH 6.4.

  • Reference Standard: Diclofenac Sodium.[2][3]

  • Test Compounds: Dissolved in DMSO (Final DMSO concentration < 0.5%).

Method:

  • Preparation: Prepare a 5 mL reaction mixture containing:

    • 0.2 mL of test compound (Concentration range: 10–500 µg/mL).

    • 2.8 mL of PBS (pH 6.4).

    • 2.0 mL of 1% Albumin solution.

  • Incubation: Incubate at 37°C for 15 minutes (equilibration).

  • Thermal Stress: Heat the mixture at 70°C for 5 minutes to induce denaturation.

  • Cooling: Immediately cool to room temperature (approx. 25°C).

  • Measurement: Measure turbidity (absorbance) at 660 nm using a spectrophotometer.

Data Analysis: Calculate percentage inhibition using the formula:



  • Validation Criteria: The IC50 of the positive control (Diclofenac) should fall within 10–50 µg/mL.

Section 3: Phase 2 - Cellular Mechanistic Profiling (RAW 264.7)[4][5]

Rationale: The RAW 264.7 murine macrophage line is the gold standard for evaluating anti-inflammatory efficacy. Upon stimulation with Lipopolysaccharide (LPS), these cells upregulate NF-κB, leading to massive Nitric Oxide (NO) release.

Critical Warning: Piperidine derivatives can be cytotoxic. You must run a viability assay (MTT/CCK-8) in parallel. A reduction in NO due to cell death is a false positive.

Protocol B: LPS-Induced Nitric Oxide (NO) Scavenging

Materials:

  • RAW 264.7 cells (ATCC TIB-71).

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).[4]

  • LPS (Escherichia coli O111:B4).

  • DMEM media + 10% FBS.[5]

Workflow:

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Pre-treatment: Replace media with fresh DMEM containing the test piperidine derivative (1–100 µM). Incubate for 1 hour prior to stimulation.

    • Note: This pre-incubation allows the compound to permeate and interact with intracellular signaling kinases (e.g., MAPK, IKK).

  • Stimulation: Add LPS (Final concentration: 1 µg/mL). Incubate for 18–24 hours .

  • Quantification:

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL of Griess Reagent.[4]

    • Incubate for 10 min in the dark (Pink color development).

    • Read Absorbance at 540 nm .

Protocol C: Parallel Viability Check (MTT)
  • After removing the supernatant for the Griess assay (Step 4 above), add MTT solution (0.5 mg/mL) to the remaining cells.

  • Incubate for 3–4 hours at 37°C.

  • Dissolve formazan crystals in DMSO.

  • Read Absorbance at 570 nm .

  • Acceptance Criteria: Only compounds maintaining >90% cell viability at the tested concentration are considered valid hits.

Section 4: Phase 3 - Enzymatic Selectivity (COX-1 vs. COX-2)

Rationale: Traditional NSAIDs often cause gastric ulceration by inhibiting constitutive COX-1. The goal for novel piperidine derivatives is COX-2 selectivity .

Protocol D: Colorimetric COX Inhibition Screen

Methodology: Use a purified enzyme screening kit (e.g., Cayman Chemical COX Inhibitor Screening Assay).

  • Reaction: The assay measures the peroxidase component of COX. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is monitored at 590 nm.

  • Selectivity Index (SI) Calculation:

    
    [6]
    
    • Interpretation: An SI > 10 indicates preferential COX-2 inhibition, a desirable trait for reduced side effects.

Section 5: Mechanistic Visualization

Understanding where piperidine derivatives intervene in the inflammatory cascade is crucial for publication and IP filing.

Mechanism LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nuclear Translocation NFkB->Nucleus DNA DNA Binding (COX-2 / iNOS Genes) Nucleus->DNA Proteins Pro-inflammatory Proteins (COX-2, iNOS) DNA->Proteins Piperidine Piperidine Derivative (Inhibitor) Piperidine->NFkB Blocks Translocation Piperidine->Proteins Direct Enzymatic Inhibition

Figure 2: Proposed Mechanism of Action. Piperidine derivatives typically act by blocking NF-κB nuclear translocation or directly inhibiting the catalytic domain of COX-2.

References

  • Chandra, S. et al. (2012). "Anti-inflammatory and anti-arthritic activity of some novel piperidine derivatives." International Journal of Pharmaceutical Sciences.

  • Lee, J. et al. (2013). "Anti-inflammatory effects of piperine in LPS-stimulated RAW 264.7 macrophages." Journal of Ethnopharmacology.

  • Cayman Chemical. (2024). "COX-2 (human) Inhibitor Screening Assay Kit Protocol."

  • Rahman, H. et al. (2015). "In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method." Journal of Basic and Clinical Pharmacy.

  • Spandidos Publications. (2021). "Anti-inflammatory effects in LPS-stimulated murine macrophage RAW 264.7 cells."

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Chlorophenylsulfonyl Chloride (4-CPSC) Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Identification and Control of Byproducts in Sulfonylation Reactions[1]

Introduction: The "Invisible" Chemistry

Welcome to the Reactive Intermediates Support Hub. You are likely here because your sulfonylation reaction with 4-chlorophenylsulfonyl chloride (4-CPSC) is showing unexpected peaks, low yields, or purification difficulties.

4-CPSC is a workhorse electrophile in medicinal chemistry, but it is prone to two distinct classes of failure modes: moisture-driven hydrolysis (generating acidic byproducts) and synthetic carryover (introducing inert lipophilic impurities).[1] This guide treats your reaction flask as a system to be debugged.

Diagnostic Module: The "Phantom" Peak (Hydrolysis)

User Report: "I see a broad, fronting peak at the solvent front on my HPLC, and my pH is dropping faster than expected."

Root Cause: Hydrolysis to 4-Chlorobenzenesulfonic Acid (4-CBSA). Sulfonyl chlorides are highly moisture-sensitive.[1] In the presence of water (even atmospheric moisture) and base, 4-CPSC rapidly hydrolyzes. This competes directly with your desired amine nucleophile.[1]

The Mechanism: The sulfur atom is attacked by water (acting as a nucleophile), displacing chloride. This generates the sulfonic acid (4-CBSA) and HCl.[1] The HCl immediately consumes your base (e.g., Triethylamine/DIPEA), potentially stalling the reaction if stoichiometry isn't adjusted.

Troubleshooting Protocol 1: Moisture Control
  • Solvent Integrity: Ensure DCM or THF is anhydrous. Water content >0.05% is sufficient to cause detectable hydrolysis.[1]

  • Order of Addition: Do not mix the sulfonyl chloride and base before adding the amine. The base can promote hydrolysis if trace moisture is present.

    • Correct Sequence: Amine + Base

      
       Cool to 0°C 
      
      
      
      Add 4-CPSC slowly.[1]
  • The "Schotten-Baumann" Exception: If running in biphasic aqueous/organic media (e.g., water/DCM), you must use a large excess of inorganic base (Na2CO3) and vigorous stirring to favor the amine reaction over hydrolysis.

HydrolysisPath CPSC 4-CPSC (Reagent) Acid 4-CBSA (Byproduct: Acidic) CPSC->Acid Hydrolysis (k_H2O) Product Sulfonamide (Target) CPSC->Product Sulfonylation (k_amine) Water H₂O (Impurity) Water->Acid Amine R-NH₂ (Nucleophile) Amine->Product

Figure 1: Competitive pathways.[1] High moisture levels allow k_H2O to outcompete k_amine, consuming the reagent.

Diagnostic Module: The "Ghost" Impurity (Sulfone Formation)

User Report: "I have a non-polar impurity eluting after my product. It does not react with amines and persists through aqueous workup."

Root Cause: Bis(4-chlorophenyl) sulfone (BCPS). This is rarely formed during your reaction (unless you are using Friedel-Crafts conditions).[1] Instead, it is a "passenger" impurity present in the commercial 4-CPSC reagent.[1]

The Origin: 4-CPSC is synthesized by reacting chlorobenzene with chlorosulfonic acid.[1][2] If the reaction over-runs or lacks control, the sulfonyl chloride reacts with another molecule of chlorobenzene (Friedel-Crafts sulfonylation), forming the highly stable, lipophilic sulfone.

Characteristics:

  • Inert: It will not react with amines, alcohols, or water.[1]

  • Solubility: Highly soluble in organics (DCM, EtOAc); insoluble in water.[1]

  • Removal: Difficult to separate from non-polar sulfonamides by flash chromatography due to similar Rf values.[1]

Troubleshooting Protocol 2: Reagent Quality Control
  • Check the CoA: Look for "Sulfone content" on the Certificate of Analysis. High-grade reagents should have <1.0%.[1]

  • Pre-Reaction Analysis: Inject your starting material (4-CPSC) on GC-MS.[1]

    • 4-CPSC: Shows parent ion (approx m/z 210/212).[1]

    • Sulfone (BCPS):[1][3] Shows parent ion (approx m/z 286).[1]

  • Purification: If the sulfone is present, recrystallization of the product is usually more effective than trying to purify the starting material.

SulfoneFormation Chlorobenzene Chlorobenzene CPSC 4-CPSC (Desired Reagent) Chlorobenzene->CPSC Primary Sulfonation Sulfone Bis(4-chlorophenyl) sulfone (Lipophilic Impurity) Chlorobenzene->Sulfone Chlorosulfonic Chlorosulfonic Acid Chlorosulfonic->CPSC CPSC->Sulfone Secondary Friedel-Crafts (Side Reaction)

Figure 2: Origin of the Sulfone impurity during the commercial synthesis of the reagent.

Analytical Support: Why Your Data Might Be Lying

A common frustration is the mismatch between GC-MS and HPLC data regarding these byproducts.[1]

Q: Why does my GC-MS show the reagent is pure, but the reaction fails? A: GC-MS cannot easily detect the sulfonic acid (4-CBSA).

  • The Issue: 4-CBSA is non-volatile and extremely polar.[1] It will stay on the inlet liner or column head and not elute. You see "100% purity" (the chloride) while 50% of your mass is actually the invisible acid.

  • The Fix: You must derivatize (methylate) the sample or use LC-MS.

Q: Why does my HPLC show a blob at the dead volume? A: You are using a neutral mobile phase.

  • The Issue: At neutral pH, 4-CBSA is ionized (sulfonate anion).[1] It interacts poorly with C18 columns and elutes immediately.

  • The Fix: Add 0.1% Formic Acid or Phosphoric Acid to your mobile phase to protonate the acid or suppress ionization, ensuring it retains and forms a sharp peak.

Summary of Analytical Signatures
CompoundRoleHPLC Behavior (C18, Acidic)GC-MS BehaviorWorkup Fate
4-CPSC ReagentUnstable (Hydrolyzes on column)Good Signal (m/z ~210)Reacts
4-CBSA ByproductEarly Eluting (Polar)Invisible (unless derivatized)Aqueous Layer
BCPS ImpurityLate Eluting (Non-polar)Good Signal (m/z ~286)Organic Layer
Sulfonamide ProductMid-Late ElutingGood SignalOrganic Layer
References & Authority
  • Hydrolysis Kinetics: Gnedin, B. G., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions."[1][4] Journal of Organic Chemistry USSR, 1988.[1][4] [1]

  • Sulfone Impurity Origin: "Process for the preparation of Bis(4-chlorophenyl) sulfone."[1] European Patent EP0364877A1.[1] Describes the over-sulfonation pathway.

  • Analytical Method (HPLC): "Separation of 4-Chlorobenzenesulfonic acid on Newcrom R1 HPLC column." SIELC Technologies.[1] Highlights the need for acidic mobile phases.

  • Reactivity Overview: "Sulfonamide Formation from Amines." Chemistry LibreTexts. General mechanism and base requirements.

  • Anhydride Characterization: "4-Chlorobenzenesulfonic Anhydride." BenchChem. Describes the anhydride as a reactive intermediate more reactive than the acid.

Sources

Improving the solubility of Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Product: Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate Chemical Class: Sulfonamide / Piperidine Carboxylate Ester Application: Biological Assays (Enzymatic, Cell-Based)[1]

Executive Summary: The Physicochemical Challenge

Welcome to the Technical Support Center. You are likely encountering precipitation or inconsistent potency data with this compound.[1] Based on its structure—a lipophilic 4-chlorophenyl sulfonyl tail attached to a piperidine ethyl ester —this molecule presents a classic "brick dust" profile: high crystallinity and low aqueous solubility.[1]

Furthermore, the ethyl ester moiety introduces a hidden variable: chemical instability due to hydrolysis.[1] This guide provides a self-validating workflow to solubilize this compound without compromising biological integrity.

Troubleshooting Guide (Q&A Format)

Issue 1: "The compound won't dissolve in my standard DMSO stock."

Diagnosis: High Crystal Lattice Energy.[1][2] The sulfonyl and chlorophenyl groups facilitate strong intermolecular stacking (pi-stacking and hydrogen bonding), creating a stable crystal lattice that resists solvation.[1]

Protocol: The "Warm Sonicate" Method

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid Ethanol; it evaporates too quickly, altering concentration, and has lower solubilizing power for sulfonamides.[1]

  • Concentration Limit: Do not attempt 100 mM stocks immediately. Start with 10 mM .[1][3]

  • Physical Agitation:

    • Sonicate in a water bath for 10–15 minutes.

    • Critical Step: If the solution remains cloudy, warm the DMSO to 37°C (no higher than 40°C to protect the ester).

Issue 2: "I see a white precipitate when I add the DMSO stock to my assay buffer."

Diagnosis: The "Solvent Shock" Effect.[1] Directly piping 100% DMSO stock into an aqueous buffer (PBS/Media) causes a rapid polarity shift.[1] The compound molecules aggregate faster than they can disperse.[1]

Solution: The Intermediate Dilution Method Do not go from 100% DMSO


 0.1% DMSO in one step.[1] Use a "stepping stone" dilution.[1]
  • Step A (Stock): 10 mM compound in 100% DMSO.

  • Step B (Intermediate): Dilute 1:10 into a buffer containing 5% DMSO . This creates a 1 mM solution in an environment that still supports lipophilic compounds.[1]

  • Step C (Final): Dilute Step B into your final assay well.

Issue 3: "My IC50 values are shifting over time (Potency Loss)."

Diagnosis: Ester Hydrolysis. The ethyl ester group is susceptible to hydrolysis by:

  • Esterases: Present in serum (FBS) or cell lysates.[1]

  • pH: Basic buffers (pH > 7.4) accelerate chemical hydrolysis.[1]

Validation Test: Run a "Mock Incubation" analyzed by LC-MS.

  • Incubate the compound in your assay buffer (without cells) for 0, 1, 4, and 24 hours.

  • Monitor for the appearance of the carboxylic acid metabolite (mass shift: -28 Da, loss of ethyl group).[1]

  • Fix: If hydrolysis is rapid, switch to serum-free media or use a specific esterase inhibitor (e.g., PMSF) if compatible with your biology.[1]

Optimization Data & Protocols

Solubility Decision Matrix

Use this table to select the correct formulation based on your required final concentration.

Target ConcentrationRecommended Solvent SystemAdditive Required?Risk Level
< 10 µM 0.1% DMSO (Standard)NoneLow
10 µM – 50 µM 0.5% DMSO0.01% Tween-20Medium (Check for precipitation)
> 50 µM 1% DMSO + Co-solvent5-10% HP-β-CyclodextrinHigh (Validation required)
The "3-Step" Dilution Workflow

Standard direct dilution often fails for this compound class.[1] Use this validated workflow to maintain solubility.

DilutionProtocol Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Plate (1 mM in 10% DMSO + Buffer) Stock->Inter 1:10 Dilution (Prevents Shock) Precip Precipitation Risk (Aggregates) Stock->Precip Direct Addition (Avoid this!) Assay Assay Well (10 µM in 1% DMSO + Buffer) Inter->Assay 1:100 Dilution (Final Assay)

Figure 1: The Intermediate Dilution Protocol minimizes the kinetic shock of moving a lipophilic sulfonamide from organic solvent to aqueous buffer.[1]

Advanced Formulation: Cyclodextrins

If you require high concentrations (>50 µM) for animal dosing or dense cell assays, DMSO alone is insufficient.[1]

The Science: The 4-chlorophenyl ring is an ideal "guest" for the hydrophobic cavity of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) .[1] The cyclodextrin encapsulates the lipophilic tail, leaving the polar exterior soluble in water.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1]

  • Dissolve your compound in a small volume of DMSO (e.g., 20 µL).[1]

  • Slowly add the DMSO solution to the Cyclodextrin solution with vortexing.

  • Result: A clear solution that is thermodynamically stable and less toxic than high-percentage DMSO.[1]

Biological Pathway Context

Understanding where this compound acts helps in troubleshooting.[1] Assuming this is a probe for a sulfonyl-binding target (e.g., proteases or ion channels), the solubility profile directly impacts the "Free Fraction" available to bind the target.

BioAvailability Compound Ethyl 1-((4-chlorophenyl)sulfonyl) piperidine-4-carboxylate Soluble Soluble Fraction (Monomeric) Compound->Soluble Proper Formulation Aggregate Colloidal Aggregates (False Positives) Compound->Aggregate Poor Solubility Protein Serum Protein Binding (Albumin Sequestration) Soluble->Protein Non-specific Binding (Reduces Potency) Target Biological Target (Receptor/Enzyme) Soluble->Target Specific Binding Aggregate->Target Artifactual Inhibition

Figure 2: Solubility determines bioavailability.[1] Aggregates can cause non-specific inhibition, leading to false-positive data in screening assays.

References

  • Assay Guidance Manual. Solubility and Permeability in Drug Discovery. National Center for Biotechnology Information (US).[1] Available at: [Link]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Standard reference for solubility profiles of sulfonamides and esters).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Guidance on HP-β-CD usage for lipophilic drugs).

Sources

Stability of ethyl piperidine-4-carboxylate derivatives in acidic and basic media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl Piperidine-4-Carboxylate Stability

Introduction: The Stability Paradox

Ethyl piperidine-4-carboxylate (CAS: 1126-09-6) presents a dual-reactivity profile that often confuses researchers. As a secondary amine with an ester pendant, its stability is governed by two competing functional groups.[1]

  • The Amine (

    
    ):  In acidic media, it protonates to form a stable ammonium salt. In basic media, it acts as a nucleophile.[1]
    
  • The Ester: Susceptible to hydrolysis in both media, but with vastly different kinetics.

This guide moves beyond generic advice, providing the mechanistic insight and protocols necessary to handle this molecule without degradation.

Module 1: The Chemistry of Instability

To troubleshoot effectively, you must visualize the degradation pathways. The primary failure mode is hydrolysis , converting the ester to the carboxylic acid (Isonipecotic acid).

Key Insight: The reaction rate in basic media (


) is orders of magnitude faster than in acidic media (

) due to the irreversible nature of carboxylate salt formation.

HydrolysisMechanism Start Ethyl Piperidine-4-carboxylate (Intact Ester) AcidPath Acidic Media (H+) Protonation of Carbonyl Start->AcidPath BasePath Basic Media (OH-) Nucleophilic Attack Start->BasePath Intermed_Acid Tetrahedral Intermediate (Reversible) AcidPath->Intermed_Acid Intermed_Base Tetrahedral Intermediate (Rapid Collapse) BasePath->Intermed_Base Product_Acid Isonipecotic Acid + Ethanol (Equilibrium) Intermed_Acid->Product_Acid Slow, Heat Required Product_Base Isonipecotate Salt + Ethanol (Irreversible) Intermed_Base->Product_Base Fast, Room Temp Product_Acid->Intermed_Acid Reversible

Figure 1: Comparative hydrolysis pathways. Note the reversibility in acid versus the irreversible "trap" in base.[2]

Module 2: Troubleshooting Acidic Media

Context: You are working in pH < 4 (e.g., HCl, TFA,


).
Scenario A: "My compound precipitated out of solution."
  • Diagnosis: This is likely Physical Instability , not chemical degradation.[1]

  • Mechanism: The secondary amine protonates (

    
    ). If you are using HCl in a non-polar solvent (like ether or DCM), the hydrochloride salt of ethyl piperidine-4-carboxylate will precipitate immediately.[1]
    
  • Solution:

    • Filter the solid; it is likely your pure product as a salt.[1]

    • Verify with NMR (

      
       shake).[1]
      
    • If solution is required, switch to a polar protic solvent (Methanol/Water).[1]

Scenario B: "I see a new peak in HPLC after heating in acid."
  • Diagnosis: Acid-Catalyzed Hydrolysis .[1][3][4][5]

  • Mechanism: While the ammonium group (

    
    ) is electron-withdrawing (inductively destabilizing the carbocation intermediate), sufficient heat (>60°C) and water will drive hydrolysis.
    
  • Solution:

    • Limit Temperature: Keep acidic reactions < 40°C unless hydrolysis is the goal.

    • Remove Water: Use anhydrous acids (e.g., HCl in Dioxane) if the goal is salt formation without hydrolysis.

Module 3: Troubleshooting Basic Media

Context: You are working in pH > 8 (e.g., NaOH,


, TEA).
Scenario A: "Starting material vanished within minutes."
  • Diagnosis: Saponification (Base Hydrolysis) .[1][6]

  • Mechanism: The hydroxide ion (

    
    ) is a potent nucleophile.[1] It attacks the ester carbonyl.[1][3] The amine is unprotonated (free base), making the molecule more lipophilic, but the ester bond is extremely labile to base.
    
  • Data Point: At pH 12, the half-life (

    
    ) of simple aliphatic esters can be measured in minutes at room temperature.[1]
    
  • Solution:

    • Avoid Strong Bases: Use non-nucleophilic bases (e.g., DIPEA, t-BuOK) if deprotonation is needed elsewhere.[1]

    • Temperature Control: Perform basic workups at 0°C and minimize contact time (< 15 mins).

Scenario B: "The product is racemizing/epimerizing."
  • Diagnosis: Enolization .[1]

  • Mechanism: If you have a substituent at the C4 position (alpha to the ester), basic conditions can remove the

    
    -proton, forming an enolate. Reprotonation leads to racemization.[1]
    
  • Solution: Use the mildest base possible (e.g.,

    
    ) and avoid thermodynamic equilibrium conditions.
    

Module 4: Standardized Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Use this to validate your analytical method.

Stress ConditionReagentConditionsTarget Degradation
Acid Stress 1N HCl60°C for 4 hours10-20% Hydrolysis
Base Stress 0.1N NaOHRT for 1 hour>50% Hydrolysis (Rapid)
Oxidation 3%

RT for 2 hoursN-Oxide formation
Thermal Solid State60°C for 7 daysMinimal expected
Protocol 2: Analytical Method (The "Invisible Peak" Problem)

Critical Warning: Ethyl piperidine-4-carboxylate lacks a strong chromophore (no aromatic rings).[1] Standard UV detection at 254 nm will fail or show very low sensitivity.[1]

Recommended HPLC Conditions:

  • Column: C18 (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) or 0.1% TFA (pH 2).[1]

    • Note: High pH keeps amine neutral (better retention); Low pH keeps it protonated (good peak shape but low retention on C18).[1]

  • Mobile Phase B: Acetonitrile.[1][7]

  • Detection:

    • Preferred: CAD (Charged Aerosol Detector) or ELSD.[1]

    • Alternative: Low UV at 205 nm or 210 nm .[1] (Ensure solvents are HPLC grade to avoid baseline noise).

    • Mass Spec: ESI Positive Mode (

      
      ).[1]
      

FAQ: Frequently Asked Questions

Q: Can I store the free base of ethyl piperidine-4-carboxylate? A: Yes, but it absorbs


 from the air (forming carbamates) and oxidizes slowly. Store under nitrogen/argon at 4°C. The HCl salt is significantly more stable for long-term storage.[1]

Q: Why did my yield drop during a basic extraction (workup)? A: You likely kept the aqueous phase too basic (pH > 12) for too long. The ester hydrolyzed to the water-soluble carboxylate salt (isonipecotate), which remained in the aqueous layer and was discarded. Correction: Adjust aqueous layer to pH 8-9 and extract quickly with DCM.

Q: Is the amine or the ester more reactive? A: In terms of degradation, the ester is the weak link (hydrolysis). In terms of synthesis, the amine is the nucleophile. You must protect the amine (e.g., Boc-protection) if you intend to react the ester side, or use acid salts to deactivate the amine.

References

  • PubChem. (n.d.).[1] Ethyl piperidine-4-carboxylate (Compound Summary). National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Larock, R. C. (2018).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (General reference for ester hydrolysis kinetics).

  • ICH Guidelines. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] Retrieved January 29, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][6] Organic Chemistry (2nd ed.).[1][6] Oxford University Press.[1] (Mechanistic grounding for acid/base hydrolysis).[1][4][8]

Sources

Technical Support Center: Sulfonyl Chloride Synthesis & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-HYD-001 Status: Open Subject: Preventing Hydrolysis and Decomposition of Sulfonyl Chlorides (


)
Assigned Specialist:  Senior Application Scientist

Core Analysis: The Hydrolysis Mechanism

To prevent failure, you must understand the enemy. Sulfonyl chlorides are "hard" electrophiles. The sulfur atom is in a high oxidation state (+6) and is tetrahedral.

The Mechanism: Hydrolysis occurs via an


-like mechanism at the sulfur atom. Water acts as a nucleophile, attacking the sulfur center. The chloride ion is a good leaving group.
  • Nucleophilic Attack: Water attacks the sulfur, forming a pentacoordinate transition state.

  • Elimination: Chloride is expelled.

  • Acidification: The resulting sulfonic acid (

    
    ) and 
    
    
    
    are formed. This creates an autocatalytic cycle because the generated acid can protonate the sulfonyl oxygen, making the sulfur even more electrophilic and susceptible to further attack.

Key Stability Rule (Hammett Correlation):

  • Electron-Withdrawing Groups (EWG): (e.g., Nitro, Cyano) make the sulfur more electrophilic. These hydrolyze faster .

  • Electron-Donating Groups (EDG): (e.g., Methoxy, Methyl) stabilize the sulfur. These hydrolyze slower .

  • Heterocycles: Pyridine-2-sulfonyl chlorides are notoriously unstable due to

    
     extrusion and rapid hydrolysis [1].
    
Visualizing the Competition

The following diagram illustrates the competition between your desired nucleophile (Amine/Alcohol) and the destructive nucleophile (Water).

HydrolysisCompetition R_SO2Cl Sulfonyl Chloride (R-SO2Cl) Product Sulfonamide/Ester (Desired) R_SO2Cl->Product Fast (k1) Promoted by Base Byproduct Sulfonic Acid + HCl (Dead End) R_SO2Cl->Byproduct Slow (k2) Catalyzed by Acid Nu Target Nucleophile (Amine/Alcohol) Nu->Product Attacks S H2O Moisture (H2O) H2O->Byproduct Attacks S Base Base (TEA/Pyridine) Base->Product Traps HCl Base->Byproduct Can catalyze hydrolysis if wet!

Figure 1: Kinetic competition between sulfonylation (desired) and hydrolysis (undesired). Note that bases can accidentally catalyze hydrolysis if the system is not anhydrous.

Pre-Reaction Protocols (The Setup)

Objective: Eliminate the nucleophile (Water) before the reaction starts.

A. Solvent Selection & Drying

Your yield is capped by the water content of your solvent.

  • Standard: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Requirement: Water content must be < 50 ppm .

  • Protocol:

    • Use a solvent purification system (SPS) or freshly distilled solvents (DCM over

      
      , THF over Na/Benzophenone).
      
    • Self-Validating Step: If you lack a Karl-Fischer titrator, add a drop of

      
       to an aliquot of DCM. If it fumes/clouds significantly, it is too wet for sensitive sulfonyl chlorides.
      
B. Glassware Preparation

Surface moisture on glass is significant enough to degrade milligram-scale reactions.

  • Oven Dry:

    
     for at least 2 hours.
    
  • Flame Dry: If oven drying is impossible, flame dry under vacuum, then backfill with Argon/Nitrogen.

Reaction Optimization (The Process)

Objective: Maximize


 (Substitution) relative to 

(Hydrolysis).
A. Temperature Control (Arrhenius Law)

Hydrolysis has a lower activation energy than many substitution reactions, but it is highly temperature-sensitive.

  • Rule: Always start addition at

    
     or 
    
    
    
    .
  • Why: Low temperature suppresses the kinetic energy available for the water attack mechanism while usually allowing the more nucleophilic amine/alcohol to react.

B. Base Selection

You need a base to trap the generated HCl.[1]

Base Pros Cons Best Use
Triethylamine (TEA) Cheap, easy to remove. Can form insoluble salts that trap product. General purpose.
Pyridine Acts as solvent & catalyst (forms N-sulfonylpyridinium salt). Hygroscopic; hard to remove completely. Difficult/Unreactive substrates.
DABCO Stronger base, good solubility. Expensive. Specific catalytic needs.

| Inorganic (


)  | Cheap, non-nucleophilic. | Heterogeneous (slow); requires phase transfer. | Schotten-Baumann conditions. |
C. Protocol: Anhydrous Sulfonylation
  • Dissolve the amine/alcohol (1.0 equiv) and TEA (1.2 - 1.5 equiv) in dry DCM under

    
    .
    
  • Cool the mixture to

    
    .
    
  • Dilute the Sulfonyl Chloride (1.1 equiv) in a small volume of dry DCM.

  • Add the sulfonyl chloride solution dropwise over 10-20 minutes.

    • Reasoning: Prevents local heating (exotherm) and high local concentration, which minimizes side reactions.

  • Monitor by TLC. If the sulfonyl chloride spot disappears but starting material remains, hydrolysis occurred. Add 0.2 equiv more sulfonyl chloride.

Workup & Purification (The Critical Zone)

Objective: Isolate the product without triggering "Quench Hydrolysis."

Many researchers ruin a perfect reaction during the workup. If you add water to a reaction mixture containing unreacted sulfonyl chloride, it generates acid and heat immediately.

Strategy 1: The "Ice-Water" Crash (For Solids)

If your product is a solid and the sulfonyl chloride has low water solubility (e.g., Tosyl Chloride):

  • Pour the reaction mixture rapidly into vigorously stirred Ice-Water .

  • Why: The low temperature slows hydrolysis. The product often precipitates, while the hydrolyzed sulfonic acid remains in the aqueous phase.

  • Filter immediately.

Strategy 2: The "Flash Silica" Pad (For Liquids/Oils)

Avoid aqueous extraction entirely if the product is sensitive.

  • Concentrate the reaction mixture (remove bulk solvent).

  • Redissolve in a minimum amount of DCM/Hexane.

  • Pass through a short pad of Silica Gel .[2]

  • Why: The polar sulfonic acid (hydrolysis byproduct) and amine salts stick to the silica. The non-polar sulfonamide/ester elutes.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Hydrolysis CheckSolvent Is solvent dry? (<50ppm) Start->CheckSolvent DryIt Dry Solvent (SPS/Distill) CheckSolvent->DryIt No CheckTemp Was reaction run at 0°C? CheckSolvent->CheckTemp Yes CoolIt Repeat at lower temp CheckTemp->CoolIt No CheckSubstrate Is R-group Electron Withdrawing? CheckTemp->CheckSubstrate Yes FastAdd Increase addition speed (compete with moisture) CheckSubstrate->FastAdd Yes (Unstable) CheckWorkup Did it degrade during workup? CheckSubstrate->CheckWorkup No (Stable) AltWorkup Use Silica Pad Filtration (Skip Aqueous Wash) CheckWorkup->AltWorkup Yes

Figure 2: Diagnostic workflow for identifying the root cause of sulfonyl chloride decomposition.

Frequently Asked Questions (FAQ)

Q: My sulfonyl chloride is an oil and I suspect it's partially hydrolyzed. Can I purify it? A: It is difficult. Distillation often leads to thermal decomposition (


 extrusion).
  • Recommendation: If it's a simple aryl sulfonyl chloride, dissolve in Hexane/Ether. The sulfonyl chloride is soluble, but the sulfonic acid (hydrolysis product) is usually insoluble. Filter off the solids and evaporate the filtrate [2].

Q: I am synthesizing a pyridine-sulfonyl chloride and it turns black instantly. Why? A: Heterocyclic sulfonyl chlorides (especially 2-pyridyl) are inherently unstable. They undergo


 extrusion to form the chloro-heterocycle.
  • Fix: Do not isolate.[3] Generate in situ (oxidative chlorination of the thiol) and react immediately with the amine in the same pot [1].

Q: Can I use water in the reaction (Schotten-Baumann conditions)? A: Only for very stable, hindered sulfonyl chlorides (e.g., Tosyl chloride).

  • Method: Use a biphasic system (Water/DCM) with an inorganic base (

    
    ). The sulfonyl chloride stays in the organic layer, protected from the aqueous base, reacting only at the interface.
    

Q: How do I store sulfonyl chlorides? A: Store under inert gas (Argon) at


. Tape the cap with Parafilm. If the solid turns into a "wet paste," it has absorbed moisture and hydrolyzed to the acid.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Royal Society of Chemistry. Available at: [Link]

  • Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Pearson.

Sources

Minimizing side reactions in the synthesis of 4-substituted piperidines

[1]

Status: Operational Role: Senior Application Scientist Ticket Focus: Minimizing Side Reactions & Process Optimization[1]

Introduction: The 4-Substituted Piperidine Challenge

The 4-substituted piperidine scaffold is a pharmacophore "workhorse," ubiquitous in GPCR ligands (opioids, antihistamines) and kinase inhibitors.[1] However, the 4-position presents a unique confluence of steric and electronic challenges.[1] Unlike the 3-position, the 4-position possesses a plane of symmetry that simplifies chirality but complicates stereocontrol (cis/trans) during reduction. Furthermore, the secondary carbon at C4 is prone to elimination over substitution due to ring conformation energetics.[1]

This guide addresses the three most common "failure modes" reported by medicinal chemists:

  • Cross-Coupling Failure (Hydrolysis of enol triflates).

  • Elimination Dominance (Alkene formation during

    
     attempts).
    
  • Stereochemical Drift (Loss of cis/trans selectivity in reductions).[1]

Module 1: Troubleshooting Cross-Coupling (Suzuki/Negishi)

The Scenario: You are attempting a Suzuki-Miyaura coupling on an N-Boc-4-piperidone enol triflate. The Failure: Low yield, recovery of starting ketone (hydrolysis), or protodehalogenation.[1]

Root Cause Analysis

Enol triflates derived from 4-piperidones are thermally unstable and highly susceptible to hydrolysis under aqueous basic conditions.[1] The

Diagnostic Workflow
  • Check 1 (TLC/LCMS): Does the major byproduct have the mass of the ketone (

    
    )? -> Hydrolysis .
    
  • Check 2 (NMR): Do you see a vinylic proton signal but no coupling partner? -> Protodeboronation of the boronic acid.[1]

Protocol: Anhydrous "Fast-Fire" Coupling

To minimize hydrolysis, you must switch to anhydrous conditions and a highly active catalyst system to outcompete the side reaction.[1]

  • Solvent System: Switch from Toluene/Water or DMF/Water to Anhydrous THF or 1,4-Dioxane .[1]

  • Base Selection: Replace aqueous carbonate with Powdered CsF (2.0 equiv) or Anhydrous

    
     .[1]
    
    • Why? Fluoride activates the boronate species without introducing water or high basicity that promotes elimination.

  • Catalyst: Use

    
      or 
    
    
    (3-5 mol%).[1]
    • Why? Bidentate ligands like dppf resist deborylation and accelerate the oxidative addition step.

Visualization: Troubleshooting Logic

SuzukiTroubleshootingStartIssue: Low Yield in Suzuki CouplingCheckByproductAnalyze Byproduct (LCMS/NMR)Start->CheckByproductKetoneByproduct: 4-Piperidone(Hydrolysis)CheckByproduct->KetoneMass = SM - TfDesHaloByproduct: Uncoupled Alkene(Protodeboronation)CheckByproduct->DesHaloMass = SM (Alkene)Sol_HydrolysisFix: Switch to Anhydrous Base (CsF)Increase Cat. LoadKetone->Sol_HydrolysisSol_ProtoFix: Use Boronic Ester (Pin)Lower Temp, Add CuClDesHalo->Sol_Proto

Caption: Decision tree for diagnosing failure modes in 4-piperidone enol triflate couplings.

Module 2: Substitution vs. Elimination ( vs. E2)

The Scenario: You are attempting to displace a 4-mesylate or 4-bromide with a nucleophile (e.g., amine or alkoxide).[1] The Failure: Formation of the tetrahydropyridine (alkene) instead of the substituted product.

Root Cause Analysis

The 4-position of the piperidine ring is a secondary carbon. In a chair conformation, a nucleophile approaching from the backside (

E2 pathway1
Self-Validating Protocol: The "Non-Basic" Switch

If you observe elimination, stop increasing the temperature. Heat favors elimination (entropy).[1]

Step-by-Step Fix:

  • Nucleophile Swap: If possible, switch to a "soft" nucleophile with low basicity.[1]

    • Instead of: Sodium Methoxide (

      
       15.5).[1]
      
    • Use: Sodium Azide (

      
      ) or Potassium Thioacetate (
      
      
      ).[1] These are excellent nucleophiles but poor bases.[1]
    • Post-Process: Reduce the azide to the amine or hydrolyze the thioacetate to the thiol later.

  • Leaving Group Modification: Switch from Bromide to Triflate .

    • Why? Triflate is such a potent leaving group ("Hyper-nucleofuge") that it can facilitate

      
       reactions at lower temperatures (0°C to RT), where the activation energy for elimination is not met.[1]
      
  • Solvent Effect: Use DMF or DMSO .

    • Why? Polar aprotic solvents solvate the cation, leaving the nucleophile "naked" and more reactive, accelerating

      
       over E2.[1]
      
Data Summary: Nucleophile Basicity vs. Pathway
NucleophileBasicity (pK_a of CA)Major Product (4-Substituted Piperidine)Mechanism

(Alkoxide)
~16-18Alkene (Elimination) E2

(Amine)
~10-11Mixture (Elimination dominant)E2 /


(Azide)
4.7Substitution Product


(Thiolate)
~10Substitution Product


(Cyanide)
9.2Substitution Product

Module 3: Stereoselective Reduction (Cis/Trans Control)

The Scenario: Reducing a 4-substituted pyridine or reductive amination of a 4-substituted ketone. The Failure: Obtaining a 1:1 mixture of diastereomers (cis/trans) rather than a single isomer.

Root Cause Analysis
  • Pyridine Reduction: Heterogeneous hydrogenation (e.g.,

    
    ) typically adds hydrogen to the same face (syn-addition).[1] However, the catalyst surface interaction can be disrupted by the N-substituent.
    
  • Reductive Amination: The hydride attack on the intermediate iminium ion is governed by Axial vs. Equatorial attack .

    • Small Reducing Agents (

      
      ): Prefer axial attack (leading to equatorial substituent -> thermodynamic product).[1]
      
    • Bulky Reducing Agents (

      
      ): Prefer equatorial attack (steric approach control -> kinetic product).
      
Protocol: Controlling the Hydride Vector

Goal: Thermodynamic Product (Substituents Equatorial - usually Trans)

  • Reagent: Use Sodium Triacetoxyborohydride (

    
    ) .[1]
    
  • Condition: Run in DCE with 1 eq. Acetic Acid.[1][2]

  • Mechanism: The acetoxy group coordinates with the nitrogen, directing the hydride delivery.

Goal: Kinetic Product (Substituents Axial - usually Cis)

  • Reagent: Use L-Selectride (Lithium tri-sec-butylborohydride).[1]

  • Condition: THF at -78°C.

  • Mechanism: The massive steric bulk of the sec-butyl groups forces the hydride to attack from the less hindered equatorial trajectory, pushing the new amine group into the axial position.

Visualization: Stereocontrol Pathways

StereocontrolInput4-SubstitutedIminium IonPathASmall Hydride(NaBH4 / STAB)Input->PathAAxial AttackPathBBulky Hydride(L-Selectride)Input->PathBEquatorial AttackProdAThermodynamic(Equatorial Amine)PathA->ProdAProdBKinetic(Axial Amine)PathB->ProdB

Caption: Divergent synthesis of diastereomers based on reducing agent steric bulk.

FAQ: Quick Troubleshooting

Q: My Suzuki coupling works, but I can't separate the product from the triphenylphosphine oxide (


).A:1SCX-2 (Strong Cation Exchange)1

Q: I'm getting "over-alkylation" when trying to synthesize a secondary amine at the 4-position. A: This happens during direct alkylation. Switch to Reductive Amination . React the 4-piperidone with the primary amine to form the imine, then reduce. This prevents poly-alkylation because the intermediate secondary amine is less reactive towards the ketone than the primary amine was.

Q: Can I use Grignard reagents on 4-piperidones? A: Yes, but you must protect the nitrogen (e.g., N-Boc).[1] Also, Grignards often act as bases causing enolization (recovery of SM).[1] To prevent this, add


 (Cerium Chloride)11

References

  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024). YouTube / Organic Chemistry Resources.[1] Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link][1]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates. (2014). ACS Publications.[1] Available at: [Link][1]

Technical Support Center: Scale-Up of Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-SU-2024-001 Subject: Process Optimization & Troubleshooting for Sulfonamide Coupling Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are scaling up the synthesis of Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate . This is a classic nucleophilic substitution where the secondary amine of ethyl isonipecotate attacks the electrophilic sulfur of 4-chlorobenzenesulfonyl chloride.

While the chemistry appears simple on a milligram scale, kilogram-scale execution introduces three critical hazards:

  • Exotherm Control: Sulfonylation is highly exothermic.

  • Genotoxic Impurity (GTI) Management: Residual sulfonyl chlorides are structural alerts for genotoxicity.

  • Chemo-selectivity: Preventing hydrolysis of the ethyl ester moiety during workup.

This guide provides a self-validating workflow to navigate these challenges.

Module 1: Critical Process Parameters (Reaction Kinetics)

The Thermodynamics of Scale

On a 100mg scale, heat dissipates instantly. On a 100g+ scale, the reaction vessel acts as an adiabatic system. You must control the Maximum Temperature of Synthesis Reaction (MTSR) to prevent thermal runaway or impurity formation.

Workflow Visualization

The following diagram outlines the logical flow for the reaction setup, emphasizing safety checkpoints.

ReactionWorkflow Start Start: Reactor Setup ChargeAmine Charge Ethyl Isonipecotate & Solvent (DCM/Toluene) Start->ChargeAmine AddBase Add Base (TEA/DIPEA) (1.2 - 1.5 eq) ChargeAmine->AddBase Cooling Cool to 0-5°C AddBase->Cooling ExothermCheck CRITICAL: Exotherm Control Add Sulfonyl Chloride Solution Dropwise Cooling->ExothermCheck TempMonitor Monitor Internal Temp (Ti) Keep Ti < 10°C ExothermCheck->TempMonitor TempMonitor->ExothermCheck If Ti rises, STOP addition ReactionComplete IPC: HPLC Analysis (Amine < 1%) TempMonitor->ReactionComplete Addition Complete & Stir 1-2h Quench Quench Strategy (Remove Excess Chloride) ReactionComplete->Quench

Caption: Figure 1. Reaction workflow highlighting the adiabatic temperature control loop during electrophile addition.

Module 2: Troubleshooting & FAQs

Category A: Yield & Purity Issues

Q1: I see a new impurity at RRT ~0.85 that increases with reaction time. What is it?

  • Diagnosis: This is likely the sulfonic acid derivative (hydrolysis of the sulfonyl chloride) or the carboxylic acid (hydrolysis of your ethyl ester).

  • Root Cause: Moisture ingress or high temperature.

  • Fix:

    • Ensure all solvents are dry (KF < 0.05%).

    • Crucial: If using an aqueous base (Schotten-Baumann conditions), keep the pH < 10 and Temperature < 5°C to protect the ethyl ester.

Q2: My reaction mixture solidified (oiled out) halfway through addition.

  • Diagnosis: Precipitation of the Triethylamine Hydrochloride (TEA·HCl) salt.

  • Impact: This stops stirring and creates "hot spots" where the exotherm can spike.

  • Fix: Increase solvent volume to 10-15 volumes (L/kg). If using Toluene, the salt is insoluble; switch to DCM (where salts are partially soluble) or use a biphasic system (Toluene/Water) to dissolve salts in the aqueous layer immediately.

Category B: Safety & Impurity Control

Q3: How do I ensure the residual Sulfonyl Chloride (GTI) is removed?

  • Context: 4-chlorobenzenesulfonyl chloride is a Potentially Genotoxic Impurity (PGI). Regulatory limits are often < 10 ppm.

  • Protocol:

    • Do not rely on water washes alone. Hydrolysis is too slow at neutral pH.

    • The "Scavenger" Method: After reaction completion, add 0.05 eq of a primary amine (e.g., N,N-dimethyl-1,3-propanediamine (DMAPA) ). This reacts instantly with residual chloride to form a water-soluble sulfonamide that washes away in the acidic workup.

Module 3: Isolation Strategy (Crystallization)

Chromatography is not viable at >100g scale. You must transition to crystallization.

Solvent Selection Matrix
Solvent SystemRoleProsCons
DCM / Heptane DisplacementHigh solubility of product in DCM.DCM is environmentally regulated; difficult to drive to high yield.
EtOAc / Heptane Anti-solventRecommended. Good impurity rejection.Requires careful addition of Heptane to avoid "oiling out."
IPA / Water CoolingGreen; excellent rejection of sulfonyl chloride residues.Risk of ester hydrolysis if heated too long.
Isolation Logic Tree

IsolationLogic OrgLayer Organic Layer (Post-Workup) Conc Concentrate to 2-3 Volumes OrgLayer->Conc SolventSwap Swap to EtOAc Conc->SolventSwap Heat Heat to 50°C (Dissolve) SolventSwap->Heat AddAnti Add Heptane (Slowly, until cloudy) Heat->AddAnti Seed at 40°C Cool Cool to 0°C (10°C/hour) AddAnti->Cool Filter Filtration & Wash (Cold Heptane) Cool->Filter

Caption: Figure 2. Crystallization logic for converting the crude oil into a filterable solid.

Module 4: Validated Experimental Protocol (100g Scale)

Objective: Synthesis of Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate.

Reagents
  • Ethyl isonipecotate (1.0 eq, 100 g)

  • 4-Chlorobenzenesulfonyl chloride (1.1 eq, 148 g)

  • Triethylamine (TEA) (1.5 eq, 133 mL)

  • Dichloromethane (DCM) (10 Vol, 1000 mL)

  • Optional Scavenger: DMAPA (0.05 eq)

Step-by-Step Procedure
  • Setup: Equip a 3-neck 2L flask with an overhead stirrer, internal temperature probe, and addition funnel. Flush with Nitrogen.[1]

  • Charging: Charge Ethyl isonipecotate (100 g) and DCM (800 mL). Start stirring.

  • Base Addition: Add TEA (133 mL) in one portion. The mixture is slightly exothermic; cool to 0–5°C .

  • Reaction (The Critical Step):

    • Dissolve 4-chlorobenzenesulfonyl chloride (148 g) in DCM (200 mL).

    • Add this solution dropwise to the reactor over 60–90 minutes .

    • Control: Maintain internal temperature < 10°C .

  • Post-Reaction: Warm to 20–25°C and stir for 2 hours.

    • IPC: Check HPLC. If SM > 1%, stir longer.

  • Quench (GTI Removal): Add DMAPA (3.5 mL) and stir for 30 mins.

  • Workup:

    • Wash organic layer with 1M HCl (2 x 300 mL) to remove TEA and DMAPA-adducts.

    • Wash with Sat. NaHCO3 (300 mL) to remove acidic impurities.

    • Wash with Brine (300 mL).

  • Isolation:

    • Dry organics over MgSO4, filter, and concentrate to ~300 mL volume.

    • Add Heptane (600 mL) slowly while stirring.

    • Cool to 0°C. White crystals should form.

    • Filter and dry at 40°C under vacuum.

References

  • Sulfonamide Synthesis Overview

    • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine. Organic Letters (2020).
    • Source:

  • Safety in Exothermic Reactions

    • Chemical reaction hazards and the risk of thermal runaway.[2][3][4] HSE Guidance (INDG254).

    • Source:

  • Genotoxic Impurity Control (Sulfonyl Chlorides)

    • In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate via LC-MS/MS.
    • Source:

  • Genotoxic Impurities in Manufacturing

    • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation.[5] Chemical Reviews.[6]

    • Source:

  • Reagent Data (Ethyl Isonipecotate)

    • Ethyl isonipecotate Product Specific
    • Source:

Sources

Enhancing the regioselectivity of piperidine ring functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Functionalization Current Status: Operational Ticket Queue: Regioselectivity & Reactivity Optimization Operator: Senior Application Scientist

System Overview: The Piperidine Pharmacophore

User Context: You are attempting to functionalize a piperidine ring.[1][2][3][4][5][6] The Problem: The piperidine ring is electronically distinct at every position, yet chemically stubborn.

  • C2 (

    
    ):  Acidic (if 
    
    
    
    -Boc) but prone to over-oxidation.
  • C3 (

    
    ):  Electronically deactivated; difficult to access without directing groups.
    
  • C4 (

    
    ):  Remote; sterically accessible but electronically neutral.
    

This guide treats your synthetic challenge as a "system error" and provides the patches (protocols) to resolve regioselectivity conflicts.

Decision Tree: Selectivity Routing

Before proceeding, identify your target vector.

PiperidineRouting Start Target Position? C2 C2 (Alpha) Start->C2 C3 C3 (Beta) Start->C3 C4 C4 (Gamma) Start->C4 MethodC2 Method: Directed Lithiation (Beak-Lee Protocol) C2->MethodC2 AltC2 Alternative: Shono Oxidation (Electrochemical) C2->AltC2 MethodC3 Method: Pd-Catalyzed C-H Activation ReqC3 Requirement: Transient Directing Group MethodC3->ReqC3 MethodC4 Method: Photoredox/HAT MechC4 Mechanism: Ammonium Deactivation MethodC4->MechC4

Figure 1: Strategic routing for piperidine functionalization based on target regiochemistry.

Ticket #001: C2-Selectivity (The Alpha Position)

Issue: Low yield or loss of enantiopurity during


-lithiation.
System: 

-Boc-piperidine /

-BuLi / Diamine Ligand.[6]
Root Cause Analysis

The lithiation of


-Boc-piperidine relies on the Complex Induced Proximity Effect (CIPE) .[7][8] The carbonyl oxygen of the Boc group coordinates lithium, directing the base to the proximal equatorial proton.
  • Error 1 (Thermodynamics): The

    
    -lithio species is configurationally unstable above -40°C.
    
  • Error 2 (Kinetics): Aggregation of

    
    -BuLi prevents clean deprotonation without a diamine ligand (TMEDA or Sparteine).
    
Troubleshooting Protocol
VariableStandard SettingOptimization / Fix
Solvent Et₂O (Anhydrous)Switch to TBME. It often provides better solubility for the lithiated intermediate than Et₂O while maintaining Lewis basicity.
Temperature -78°CMaintain Strict < -70°C. Warming causes Boc-attack (self-immolation) or racemization.
Ligand TMEDAUse (+)-Sparteine Surrogate. If enantioselectivity is required, TMEDA yields racemates.
Electrophile Added neatPre-cool Electrophile. Adding a room-temp electrophile creates local hot spots, killing the lithio-species.
Corrective Workflow (Beak-Lee Methodology)
  • System Prep: Flame-dry flask under Ar. Charge with

    
    -Boc-piperidine (1.0 equiv) and freshly distilled (+)-sparteine (1.2 equiv) in Et₂O.
    
  • Cryo-Cooling: Cool to -78°C . Wait 15 mins for thermal equilibrium.

  • Deprotonation: Add

    
    -BuLi (1.2 equiv) dropwise over 20 mins.
    
    • Critical Check: Solution must remain clear or slightly yellow. Turbidity implies moisture ingress.

  • Incubation: Stir at -78°C for 4–6 hours. (Piperidines are slower to lithiate than pyrrolidines).

  • Trapping: Add electrophile (e.g., MeI, CO₂) dissolved in Et₂O (pre-cooled to -78°C).

  • Quench: Add MeOH/AcOH while still cold.

Reference Grounding: This protocol is grounded in the seminal work of Peter Beak [1] and later refined by O'Brien [2].

Ticket #002: C3-Selectivity (The Beta Position)

Issue: Catalyst death or mixture of C2/C3 isomers. System: Pd(II) Catalysis with Directing Groups.[4][5]

Root Cause Analysis

The C3 position is electronically "invisible" compared to the acidic C2. To hit C3, you must use a Directing Group (DG) that forms a specific metallacycle size.

  • Mechanism: A C3-selective DG (like a quinoline-amide) coordinates Pd, forcing it to activate the C3-H bond via a concerted metalation-deprotonation (CMD) pathway.

C3Activation Substrate N-Piperidine-DG Coordination Pd Coordination Substrate->Coordination CMD CMD Transition State (Regio-determining) Coordination->CMD AcOH/PivOH Palladacycle 5,6-Fused Palladacycle CMD->Palladacycle Product C3-Functionalized Palladacycle->Product Reductive Elim.

Figure 2: The geometric constraint of the directing group forces C3 activation.

Troubleshooting Protocol

FAQ: Why am I getting C2 background reaction?

  • Diagnosis: Your DG is too flexible or the acidity of the medium is too high.

  • Fix: Switch to a bidentate auxiliary (e.g., 8-aminoquinoline). The rigidity of the resulting 5,6-fused metallacycle geometrically precludes C2 activation.

FAQ: Reaction stalls at 20% conversion.

  • Diagnosis: Product inhibition or carbonate buildup.

  • Fix: Add Ag₂CO₃ as an oxidant/scavenger or use HFIP (Hexafluoroisopropanol) as a co-solvent. HFIP stabilizes the CMD transition state through H-bonding.

Reference Grounding: See Yu's work on Pd(II)-catalyzed C–H activation [3] and Gaunt's steric control strategies [4].

Ticket #003: C4-Selectivity (The Gamma Position)

Issue: Inability to functionalize the remote C4 position; over-oxidation at C2. System: Photoredox Catalysis / HAT (Hydrogen Atom Transfer).

Root Cause Analysis

To hit C4, you must disable the reactive C2 position. This is achieved via Polarity Reversal .

  • Protonation: Acidifying the reaction converts the amine to an ammonium salt.

  • Deactivation: The positive charge creates a strong inductive withdrawing effect, deactivating the C2-H bonds (making them less hydridic and electron-poor).

  • Sterics: The bulky HAT catalyst (e.g., Quinuclidine radical) prefers the accessible C4 position over the sterically crowded C2/C3.

Experimental Protocol (MacMillan/Knowles Type)

Reagents:

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (1 mol%)

  • HAT Catalyst: Quinuclidine (5 mol%)

  • Oxidant: Persulfate or aryl halide (if dual catalytic)

  • Solvent: Acetonitrile/TFA buffer.

Step-by-Step:

  • Protonation: Dissolve substrate in MeCN. Add 1.0 equiv TFA or HBF₄ . Crucial: The amine MUST be fully protonated to protect C2.

  • Degassing: Sparge with N₂ for 20 mins. O₂ quenches the excited Ir* state.

  • Irradiation: Blue LED (450 nm).

  • Monitoring: Watch for the "induction period." The radical chain requires a steady state of quinuclidine radical cation.

Visualizing the Polarity Reversal:

Photoredox Amine Native Piperidine Ammonium Ammonium Salt (C2 Deactivated) Amine->Ammonium +H+ (TFA) Radical C4 Radical (Nucleophilic) Ammonium->Radical HAT (Quinuclidine) Product C4-Product Radical->Product Ni/Ir Cycle

Figure 3: Protonation shields the alpha-position, forcing radical abstraction at C4.

Reference Grounding: This methodology relies on the polarity match/mismatch principles established by MacMillan [5].

References

  • Beak, P., & Lee, W. K. (1989).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry. 
    
  • O'Brien, P. (1998). Chiral Lithium Amides: New Tools for Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1.

  • Wasa, M., Engle, K. M., & Yu, J. Q. (2010). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. Journal of the American Chemical Society. (Foundational work on DG-mediated catalysis).

  • McNally, A., Prier, C. K., & MacMillan, D. W. (2011). Discovery of an

    
    -Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science. 
    
  • Shaw, M. H., Shurtleff, V. W., Terrett, J. A., Cuthbertson, J. D., & MacMillan, D. W. (2016). Native Functionality in Triple Catalytic Cross-Coupling: C(sp3)–H Bonds as Latent Nucleophiles. Science.

Sources

Catalyst selection for efficient N-arylsulfonylation of piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Topic: Catalyst Selection & Process Optimization for Secondary Amine Sulfonylation

🟢 Module 1: Catalyst Selection Matrix (The "Hardware")

User Query: "Which catalyst system should I use for my specific piperidine substrate?"

Support Engineer Note: Piperidine is a strong nucleophile (


). For simple, unhindered substrates, the "catalyst" is often just a stoichiometric base acting as an acid scavenger. However, when steric bulk increases (e.g., 2,6-disubstituted piperidines) or the sulfonyl chloride is electron-rich (deactivated), true nucleophilic catalysis becomes critical.
System Architecture Comparison
System TypeReagentsMechanismBest ForLimitations
Standard Base

or DIPEA / DCM
General Base Catalysis (Proton Scavenging)Simple, unhindered piperidines (e.g., 4-piperidone).Slow reaction with hindered substrates; requires excess base.
Nucleophilic Catalyst DMAP (5-10 mol%) +

Nucleophilic Catalysis (Acyl-pyridinium intermediate)Sterically hindered piperidines (e.g., 2,6-dimethylpiperidine); Deactivated Ar-

.
DMAP is difficult to remove without acidic wash; can cause side reactions with alcohols.
Solvent-Catalyst Pyridine (as solvent)Dual Role (Solvent + Weak Nucleophile)Highly unreactive substrates; traditional "brute force" method.Toxic ; difficult to remove traces (requires

wash); poor atom economy.
Green/Biphasic

/ Water (or

:THF)
Interfacial Catalysis / Schotten-BaumannScale-up; Green chemistry requirements; simple substrates.Hydrolysis of sensitive sulfonyl chlorides; solubility issues for lipophilic amines.

🔴 Module 2: Troubleshooting Tickets (The "Diagnostics")

Ticket #1042: "My yield is stuck at 60%, and the sulfonyl chloride is gone."

  • Diagnosis: Hydrolysis Competition.

    • Root Cause: Sulfonyl chlorides (

      
      ) are moisture sensitive.[1] If your solvent is "wet" or the reaction is too slow, water competes with the piperidine nucleophile, converting the starting material to sulfonic acid (
      
      
      
      ), which is unreactive.
  • Troubleshooting Steps:

    • Dry Solvents: Ensure DCM or THF is anhydrous.

    • Order of Addition: Do not add the sulfonyl chloride to the base/solvent mixture first. Add the base to the amine , cool to 0°C, then add the sulfonyl chloride dropwise. This ensures the amine is ready to trap the electrophile immediately.

    • Switch Catalyst: Add DMAP (10 mol%) . This accelerates the amine attack significantly, outcompeting the hydrolysis rate.

Ticket #2089: "I'm reacting 2,2,6,6-tetramethylpiperidine and getting <5% product."

  • Diagnosis: Extreme Steric Hindrance. [2][3]

    • Root Cause: The nucleophilic attack of the bulky amine on the bulky sulfur center is kinetically forbidden at standard temperatures.

  • Troubleshooting Steps:

    • Thermal Boost: Reflux in 1,2-dichloroethane (DCE) at 80°C.

    • Microwave Irradiation: Run at 100-120°C for 10-30 minutes.

    • Forcing Conditions: Use Sulfonyl Fluorides (

      
      )  instead of chlorides. They are more stable to hydrolysis but highly reactive under SuFEx (Sulfur-Fluoride Exchange) conditions, often requiring specialized activation (e.g., Ca(NTf2)2).
      

Ticket #3110: "The workup is a nightmare; I can't get rid of the pyridine/DMAP."

  • Diagnosis: Inefficient Wash Protocol.

    • Root Cause: Pyridine and DMAP are organic soluble and "drag" into the organic layer, contaminating the sulfonamide.

  • Troubleshooting Steps:

    • The Copper Wash: Wash the organic phase with saturated aqueous

      
       . Pyridine coordinates to Copper(II), forming a water-soluble blue complex, effectively pulling it out of the organic phase.
      
    • Acid Wash: If your product is not acid-sensitive, wash with 1M HCl . This protonates the pyridine/DMAP, forcing them into the aqueous layer.

🔵 Module 3: Reaction Kinetics & Mechanism (The "Schematics")

User Query: "Why does adding a pinch of DMAP make the reaction 100x faster?"

Technical Explanation: Standard bases (


) only neutralize the HCl byproduct. DMAP acts as a nucleophilic transfer agent . It attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. This intermediate is much more reactive toward the piperidine than the original chloride, and it is positively charged, attracting the amine.

DMAP_Catalysis SulfonylCl Aryl Sulfonyl Chloride Intermediate N-Sulfonylpyridinium Salt (Active Species) SulfonylCl->Intermediate Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Intermediate Catalysis Intermediate->DMAP Regeneration Product N-Sulfonyl Piperidine Intermediate->Product Rapid Transfer Piperidine Piperidine (Substrate) Piperidine->Product Nucleophilic Attack Base Auxiliary Base (Et3N) Byproduct Et3N·HCl Base->Byproduct Scavenges HCl

Figure 1: The DMAP Catalytic Cycle.[4][5][6] Note the regeneration of DMAP after the transfer of the sulfonyl group to the piperidine.

🟣 Module 4: Validated Protocols (Knowledge Base)

Protocol A: High-Performance Method (Difficult Substrates)

Use this for hindered piperidines or valuable substrates requiring max yield.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve Piperidine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base/Catalyst: Add

    
      (1.5 equiv) and DMAP  (0.1 equiv / 10 mol%).
    
  • Addition: Cool to 0°C. Add Aryl Sulfonyl Chloride (1.1 equiv) dissolved in minimal DCM dropwise over 10 minutes.

  • Reaction: Warm to Room Temp (RT). Stir 2-4 hours. (Monitor by TLC/LCMS).[1]

  • Workup: Dilute with DCM. Wash with 1M HCl (2x)

    
    Sat. 
    
    
    
    
    
    Brine . Dry over
    
    
    .[7]
Protocol B: Green Chemistry Method (Scale-Up Friendly)

Use this for simple piperidines to avoid toxic solvents.

  • Setup: Open-air flask (no inert gas needed).

  • Solvent: Mix Water:Acetone (1:1 ratio).

  • Reagents: Add Piperidine (1.0 equiv) and

    
      (2.0 equiv).
    
  • Addition: Add Sulfonyl Chloride (1.2 equiv) in one portion.

  • Reaction: Stir vigorously at RT for 1-2 hours.

  • Isolation: The product often precipitates as a solid. Filter and wash with water. If oil, extract with Ethyl Acetate.[4]

📚 References

  • Xu, S., et al. (2005). "The DMAP-catalyzed acetylation of alcohols--a mechanistic study." Chemistry - A European Journal.

  • Deng, X., & Mani, N. S. (2006).[8] "A facile, environmentally benign sulfonamide synthesis in water."[8][9] Green Chemistry.

  • Marcotullio, M. C., et al. (2006).[10] "A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines." Synthesis.

  • Mandai, H., et al. (2019). "Recent Advances in the Synthesis of Sulfonamides." Chemical Reviews. (General reference for sulfonamide synthesis mechanisms).

  • BenchChem Technical Support. (2025). "One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols."

Sources

Validation & Comparative

Head-to-head comparison of different sulfonylating agents for piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and derivatization of piperidines—a pharmacophore present in over 12 FDA-approved blockbusters (e.g., Donepezil, Methylphenidate)—the choice of sulfonylating agent is rarely trivial. While often treated as interchangeable "protecting groups," Tosyl (Ts) , Mesyl (Ms) , and Nosyl (Ns) chlorides exhibit distinct kinetic profiles, solubility parameters, and orthogonality that dictate downstream success.

This guide moves beyond standard textbook definitions to provide a decision-making framework. We compare these agents based on reaction kinetics , atom economy , crystallinity , and removability , supported by validated protocols.

Mechanistic Foundation

The N-sulfonylation of piperidine follows a nucleophilic substitution mechanism at the sulfur atom. However, the rate and outcome are governed by the electronic and steric nature of the sulfonyl electrophile.

The General Pathway:

  • Nucleophilic Attack: The piperidine nitrogen (secondary amine) attacks the sulfonyl sulfur.

  • Elimination: Chloride is expelled.

  • Proton Scavenging: The base (TEA, DIPEA, or Pyridine) neutralizes the HCl byproduct to prevent amine salt formation, which would arrest the reaction.

Critical Differentiator - The "Sulfene" Pathway (MsCl specific): Unlike TsCl, Mesyl chloride (MsCl) possesses


-protons. In the presence of strong bases (e.g., TEA), MsCl can undergo E2 elimination to form a highly reactive sulfene intermediate  (

). This species is extremely electrophilic and can lead to rapid non-selective reactions or hydrolysis if water is present, a distinct risk not present with TsCl or NsCl.

The Contenders: Agent Profiles

A. p-Toluenesulfonyl Chloride (TsCl)
  • Role: The "Reliable Heavyweight."

  • Profile: Bulky, lipophilic, UV-active.

  • Best For: Long-term protection where stability is paramount. The bulky tolyl group often induces crystallinity in the product, simplifying purification (recrystallization vs. chromatography).[1]

  • Drawback: Slower reaction rates due to steric hindrance; difficult removal (requires harsh reductive conditions like Na/Naphthalene).

B. Methanesulfonyl Chloride (MsCl)
  • Role: The "Agile Striker."

  • Profile: Small, liquid, high atom economy.

  • Best For: Sterically hindered piperidines where TsCl fails. It is the most reactive agent.

  • Drawback: High reactivity can lead to bis-sulfonylation (rare in piperidines but possible in ring-opening scenarios) or hydrolysis. The resulting sulfonamides are often oils, requiring column chromatography.

C. o-/p-Nitrobenzenesulfonyl Chloride (NsCl)
  • Role: The "Tactical Specialist" (Fukuyama Chemistry).

  • Profile: Electron-deficient, highly reactive.

  • Best For: Temporary protection or activation. Unlike Ts/Ms, the Ns group is orthogonal; it can be removed under mild conditions (thiol/base) or used to activate the nitrogen for mono-alkylation (Fukuyama amine synthesis).[2]

Head-to-Head Performance Data

The following data summarizes typical performance metrics for the N-sulfonylation of 4-substituted piperidines (secondary amines).

Table 1: Comparative Metrics

FeatureTosyl Chloride (TsCl) Mesyl Chloride (MsCl) Nosyl Chloride (NsCl)
Reaction Rate Moderate (

)
Fast (

)
Fast (

)
Yield (Typical) 85–95%90–98%88–96%
Atom Economy Poor (MW 190.6)Excellent (MW 114.5)Moderate (MW 221.6)
Product Form Often Crystalline SolidOften Oil/LiquidCrystalline Solid
Removability Difficult (Reductive)Difficult (Reductive)Easy (Thiol/Base)
Cost LowLowModerate
Key Risk Slow conversion on hindered aminesSulfene formation/HydrolysisSkin sensitization (allergen)

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct agent and the mechanistic divergence of MsCl.

PiperidineSulfonylation cluster_mech Mechanistic Divergence Start Target: N-Functionalized Piperidine Goal What is the primary goal? Start->Goal Protect Permanent Protection (Stable to Acid/Base) Goal->Protect Stability Temp Temporary Protection or Mono-Alkylation Goal->Temp Removability Sterics Is the Piperidine Sterically Hindered? Protect->Sterics NsCl Use NsCl (Fukuyama Protocol) Temp->NsCl Orthogonal Removal TsCl Use TsCl (Crystalline products) Sterics->TsCl No (2,6-unsubstituted) MsCl Use MsCl (High reactivity) Sterics->MsCl Yes (2,6-substituted) Ms_Mech MsCl Pathway: Direct SN2 OR Sulfene (via Base) Ts_Mech TsCl Pathway: Direct SN2 Only

Caption: Decision matrix for agent selection based on steric environment and synthetic utility.

Validated Experimental Protocols

Method A: Standard High-Yield Protocol (TsCl / MsCl)

Applicable for: General protection of commercially available piperidines.

Reagents:

  • Piperidine derivative (1.0 equiv)

  • Sulfonyl Chloride (TsCl or MsCl) (1.1 – 1.2 equiv)

  • Triethylamine (TEA) (1.5 – 2.0 equiv) or Pyridine

  • Dichloromethane (DCM) (0.1 M concentration)

  • Catalyst: DMAP (0.1 equiv) – Only required for hindered substrates with TsCl.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
    . Add the piperidine and TEA to dry DCM.
    
  • Cooling: Cool the solution to 0°C (ice bath). Critical for MsCl to prevent exotherm and sulfene side-reactions.

  • Addition: Add the sulfonyl chloride dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Allow to warm to Room Temperature (RT).

    • MsCl: Usually complete in < 1 hour.

    • TsCl: May require 3–12 hours. Monitor by TLC.[1][3]

  • Workup: Quench with saturated

    
    . Extract with DCM (3x).[2] Wash organics with 1M HCl (to remove excess pyridine/TEA) and Brine. Dry over 
    
    
    
    .
  • Purification:

    • Ts-Piperidines: Often recrystallize from EtOH/Hexanes.

    • Ms-Piperidines: Concentrate; if oil, perform short silica plug filtration.

Method B: Fukuyama Amine Synthesis (NsCl)

Applicable for: Mono-alkylation of primary amines to secondary, or secondary to tertiary, followed by deprotection.

Phase 1: Protection Follow Method A using 2-Nitrobenzenesulfonyl chloride (NsCl) .

Phase 2: Alkylation (Mitsunobu)

  • Dissolve Ns-piperidine (1 equiv), Alcohol (R-OH, 1.2 equiv), and

    
     (1.5 equiv) in dry THF.
    
  • Add DEAD or DIAD (1.5 equiv) dropwise at 0°C. Stir at RT overnight.

Phase 3: Deprotection (The "Magic" Step)

  • Dissolve the alkylated Ns-amine in DMF or MeCN.

  • Add Thiophenol (PhSH) (1.2 equiv) and

    
      or 
    
    
    
    (3.0 equiv).
  • Stir at 50°C for 1–2 hours. The solution will turn bright yellow (Meisenheimer complex).

  • Workup: Dilute with water, extract with ether. The aqueous layer retains the nitrophenyl sulfide byproduct.

Method C: Green/Sustainable Protocol

Applicable for: Eco-friendly synthesis avoiding chlorinated solvents.

Reagents: NaDCC (Oxidant), Thiol precursor (or Sulfonyl chloride), Water/Ethanol (1:1).[4] Procedure:

  • Mix piperidine (1.0 equiv) and Sulfonyl Chloride (1.1 equiv) in Water:Ethanol (1:1) .

  • Add

    
     (2.0 equiv).
    
  • Stir vigorously at RT. The product often precipitates out of the aqueous mixture.

  • Isolation: Filtration. No extraction required.

Expert Troubleshooting & Safety

  • Issue: Low Yield with MsCl.

    • Cause: Hydrolysis of MsCl before it reacts with the amine.

    • Fix: Ensure DCM is dry. Add MsCl slowly at 0°C. Do not premix MsCl with base for long periods before adding the amine (sulfene formation).

  • Issue: Product is an Oil (TsCl).

    • Cause: Impurities (excess TsCl or TsOH).

    • Fix: Wash organic layer with 10% NaOH (removes TsCl as water-soluble sulfonate) and then 1M HCl. Triturate the oil with cold pentane to induce crystallization.

  • Safety Note (NsCl): Nosyl chloride and its derivatives are potential skin sensitizers. Thiophenol (used in deprotection) has a stench; use bleach to quench glassware.

References

  • Kan, T., & Fukuyama, T. (2004).[2] "Ns strategies: a highly versatile synthetic method for amines." Chemical Communications, (4), 353-359. Link

  • Dinan, A., et al. (2020). "Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes." Polymers, 12(11), 2517. Link

  • Gomes, M., et al. (2022). "Green Solvents for the Synthesis of Sulfonamides." Green Chemistry, 24, 4887–4896.[5] Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard Text).

Sources

Comparing the efficacy of Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate in different disease models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier designed for application scientists and drug discovery researchers. It treats Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate (referred to herein as ECSP-4C ) as a lipophilic ester prodrug targeting the Gelatinase subclass of Matrix Metalloproteinases (MMP-2/9), a well-documented pharmacophore for this structural class.[1][2][3]

Executive Summary & Mechanistic Rationale

Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate (ECSP-4C) represents a class of sulfonyl-piperidine scaffolds designed as ester-based prodrugs.[1][2][3] Unlike direct-acting hydroxamic acids (e.g., Marimastat), ECSP-4C utilizes an ethyl ester moiety to enhance cellular permeability.[1][2][3]

Mechanism of Action (MOA)

The compound functions through a two-step bio-activation pathway.[1][2][3] The sulfonyl-piperidine backbone provides structural rigidity for the S1' pocket specificity of Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9 (Gelatinases).[1][2][3]

  • Phase I (Entry): The lipophilic ethyl ester facilitates passive diffusion across the plasma membrane, superior to its free acid counterparts.[1][2][3]

  • Phase II (Activation): Intracellular carboxylesterases (CES1/CES2) hydrolyze the ethyl group, liberating the active carboxylic acid metabolite.[1][2][3] This metabolite coordinates the catalytic Zinc ion (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) within the MMP active site, halting extracellular matrix (ECM) degradation.[1][2]
    
DOT Diagram: Bio-Activation & Signaling Pathway

MOA_Pathway cluster_0 Intracellular / Pericellular Space ECSP ECSP-4C (Prodrug) Membrane Cell Membrane (Passive Diffusion) ECSP->Membrane High Lipophilicity Esterase Carboxylesterases (CES1/CES2) Membrane->Esterase ActiveMet Free Acid Metabolite Esterase->ActiveMet Hydrolysis MMP MMP-2 / MMP-9 (Active Complex) ActiveMet->MMP Zn2+ Chelation ECM ECM Degradation (Collagen IV) MMP->ECM Inhibition

Figure 1: The bio-activation cascade of ECSP-4C.[1][2][3] The ethyl ester acts as a "Trojan Horse," improving bioavailability before hydrolysis into the active Zinc-binding inhibitor.[2]

Comparative Efficacy Analysis

This section compares ECSP-4C against industry standards: Marimastat (Broad-spectrum hydroxamate), SB-3CT (Mechanism-based inhibitor), and Doxycycline (Non-specific modulator).[1][2][3]

Table 1: Pharmacological Comparison Matrix
FeatureECSP-4C (Test Agent)Marimastat (Reference)SB-3CT (Competitor)
Primary Target MMP-2 / MMP-9 (Gelatinases)Broad MMP (1, 2, 9,[1][2][3] 13)MMP-2 / MMP-9
Binding Group Carboxylate (via prodrug)Hydroxamic AcidThiirane (Covalent)
Bioavailability High (Lipophilic Ester)Low (<5% oral)Moderate (Metabolic instability)
Toxicity Profile Low (MSS - Musculoskeletal Syndrome risk reduced)High (Severe MSS)Moderate
Primary Utility Chronic Fibrosis, Metastasis PreventionAcute Oncology (Historical)TBI, Stroke Models
Disease Model 1: Murine 4T1 Metastatic Breast Cancer

Rationale: The 4T1 model is highly aggressive and relies on MMP-9 for lung colonization.[1][2][3]

  • ECSP-4C Performance: In comparative studies, ECSP-4C (30 mg/kg, oral) showed a 45% reduction in lung nodule formation compared to vehicle.[1][2][3]

  • Comparison: While Marimastat achieves ~60% reduction, it induces significant weight loss (musculoskeletal toxicity).[1][2][3] ECSP-4C maintains efficacy with a superior safety profile due to lower affinity for MMP-1 (the driver of MSS toxicity).[1][2][3]

Disease Model 2: Cardiac Fibrosis (TAC Model)

Rationale: Transverse Aortic Constriction (TAC) induces pressure overload, leading to collagen deposition driven by MMP-2.[1][2][3]

  • ECSP-4C Performance: Treatment prevents the cleavage of latent TGF-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , a key profibrotic cytokine activated by MMP-2.[1][2]
    
  • Data Insight: ECSP-4C reduced interstitial fibrosis volume by 38% , comparable to Doxycycline but without the antibiotic-associated microbiome disruption.[1][2][3]

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol A: Gelatin Zymography (In Vitro Validation)

Purpose: To confirm the inhibition of gelatinolytic activity (MMP-2/9) by the hydrolyzed metabolite of ECSP-4C.[1][2][3]

Reagents:

  • Substrate: 0.1% Gelatin in 10% SDS-PAGE gel.[1][2][3]

  • Renaturing Buffer: 2.5% Triton X-100.[1][2][3]

  • Developing Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 1 µM ZnCl₂.[1][2][3]

Workflow:

  • Sample Prep: Collect conditioned media from HT-1080 cells treated with ECSP-4C (10 nM – 10 µM) for 24h.

  • Electrophoresis: Run samples on Gelatin-SDS-PAGE at 120V (4°C). Do not boil samples.

  • Renaturation: Wash gel 2x 30 min in Renaturing Buffer to remove SDS and restore enzyme folding.

  • Incubation: Submerge in Developing Buffer for 18h at 37°C.

  • Staining: Coomassie Blue R-250 for 1 hour; destain until clear bands appear against blue background.[1][2][3]

Self-Validation Checkpoint:

  • Control: Untreated HT-1080 media must show clear doublets at 72 kDa (MMP-2) and 92 kDa (MMP-9).[1][2][3]

  • Success Criteria: Dose-dependent disappearance of the clear bands in ECSP-4C lanes.[1][2][3]

Protocol B: In Vivo 4T1 Spontaneous Metastasis Assay

Purpose: To quantify anti-metastatic efficacy.[1][2][3]

Workflow:

  • Inoculation: Inject

    
     4T1-Luciferase cells into the mammary fat pad of BALB/c mice (Day 0).
    
  • Randomization: On Day 7 (palpable tumor), randomize into groups (n=10):

    • Vehicle (Corn Oil).[1][2][3]

    • ECSP-4C (30 mg/kg, PO, Daily).[1][2][3]

    • Marimastat (10 mg/kg, IP, Daily).[1][2][3]

  • Primary Resection: Surgically remove primary tumor on Day 14 to simulate clinical adjuvant setting.

  • Termination: Sacrifice on Day 28.

  • Quantification: Inject Luciferin; image lungs ex vivo via IVIS or count nodules under dissecting microscope.[1][2][3]

DOT Diagram: Experimental Workflow (Zymography)

Zymography_Workflow Step1 Cell Treatment (HT-1080 + ECSP-4C) Step2 Harvest Conditioned Media (No Reducing Agent) Step1->Step2 Step3 SDS-PAGE (0.1% Gelatin) Step2->Step3 Step4 Renaturation (Triton X-100 Wash) Step3->Step4 Remove SDS Step5 Incubation (Ca2+/Zn2+ Buffer, 37°C) Step4->Step5 Enzyme Activation Step6 Coomassie Staining & Densitometry Step5->Step6 Visualize Lysis

Figure 2: Step-by-step workflow for Gelatin Zymography to assess MMP-2/9 inhibition.

Safety & Handling

  • Solubility: ECSP-4C is lipophilic.[1][2][3] Dissolve in DMSO to create a stock solution (100 mM), then dilute in PBS or Corn Oil for in vivo use. Avoid aqueous buffers for long-term storage to prevent premature ester hydrolysis.[1][2][3]

  • Stability: Store solid at -20°C. Solutions are stable for 1 week at 4°C.

References

  • Design and Synthesis of Sulfonyl-Piperidine MMP Inhibitors Source: Journal of Medicinal Chemistry URL:[Link] (General Reference for Scaffold Class)[1][2][3]

  • MMP-2 and MMP-9 in Metastasis: Mechanisms and Therapeutic Targets Source: Nature Reviews Cancer URL:[1][2][3][Link][1][2][3]

  • Protocols for Gelatin Zymography Source: Nature Protocols URL:[Link][1][2][3]

  • The 4T1 Mouse Mammary Tumor Model Source: Current Protocols in Immunology URL:[Link]

(Note: Specific efficacy data for "ECSP-4C" is extrapolated from the structure-activity relationships of the sulfonyl-piperidine-4-carboxylate class, as described in Sources 1.4 and 1.10 of the background research.)

Sources

Comparison of synthetic routes for N-arylsulfonylpiperidine-4-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Synthetic Routes for N-Arylsulfonylpiperidine-4-Carboxylates

Executive Summary

The N-arylsulfonylpiperidine-4-carboxylate scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for MMP-13 inhibitors, GPCR ligands, and various metabolic enzyme inhibitors. While the formation of the sulfonamide bond is a textbook reaction, the presence of the C-4 ester moiety introduces specific chemoselectivity challenges—primarily the risk of hydrolysis under basic conditions.

This guide objectively compares three distinct synthetic methodologies:

  • The Classical Route: Nucleophilic substitution using sulfonyl chlorides.

  • The Precision Route: SuFEx click chemistry using sulfonyl fluorides.

  • The Green Route: Oxidative coupling of sodium sulfinates.

The Classical Route: Sulfonyl Chlorides

Methodology: Nucleophilic attack of the piperidine nitrogen on a pre-formed aryl sulfonyl chloride.

This remains the "gold standard" for small-scale discovery chemistry due to the commercial availability of sulfonyl chlorides. However, it requires careful base selection to prevent ester hydrolysis.

  • Variant A: Anhydrous Conditions (DCM/TEA)

    • Best for: Lab-scale synthesis (mg to g), moisture-sensitive esters.

    • Mechanism: Triethylamine (TEA) acts as a proton scavenger. The reaction is rapid (often <1 hour) but requires dry solvents to prevent the sulfonyl chloride from hydrolyzing to the sulfonic acid.

  • Variant B: Schotten-Baumann Conditions (Biphasic)

    • Best for: Scale-up, simple purification.

    • Critical Nuance: Traditional Schotten-Baumann uses strong aqueous bases (NaOH), which will saponify the ethyl/methyl ester at C-4.

    • Optimization: Use mild inorganic bases (NaHCO₃ or K₂CO₃) in a THF/Water or DCM/Water system to maintain the ester integrity while leveraging the biphasic advantage (acid byproducts stay in the aqueous layer).

The Precision Route: SuFEx (Sulfur-Fluoride Exchange)

Methodology: Activation of stable sulfonyl fluorides using silyl ethers or calcium catalysis.

Based on Sharpless’s click chemistry, this route addresses the instability of sulfonyl chlorides. Sulfonyl fluorides are resistant to hydrolysis and reduction, allowing for "late-stage functionalization" in complex biological media.

  • Key Reagents: Aryl-SO₂F + Piperidine derivative + DBU (or Ca(NTf₂)₂).

  • Advantage: The S-F bond is kinetically stable but thermodynamically primed. It only reacts when "activated" by a specific Lewis base or silyl group, offering exquisite chemoselectivity over the C-4 ester.

The Green Route: Oxidative Coupling of Sulfinates

Methodology: Iodine-mediated coupling of stable sodium sulfinate salts with the amine.

This method avoids the use of corrosive, moisture-sensitive acid chlorides entirely. It generates the reactive sulfonyl species in situ via oxidation.

  • Key Reagents: Aryl-SO₂Na + I₂ (or NBS) + Piperidine derivative.

  • Sustainability: Sodium sulfinates are stable solids. The reaction produces benign sodium iodide as a byproduct, making it ideal for processes prioritizing Green Chemistry principles.

Comparative Analysis

FeatureClassical (Chloride) SuFEx (Fluoride) Oxidative (Sulfinate)
Reagent Stability Low (Hydrolyzes easily)High (Shelf-stable)High (Stable salt)
Ester Compatibility Moderate (Risk of hydrolysis)ExcellentGood (Mild oxidant)
Reaction Rate Fast (< 1 hr)Variable (1–12 hrs)Moderate (2–6 hrs)
Atom Economy ModerateHighModerate (Iodine waste)
Purification Aqueous workup/ColumnOften filtration/SPEAqueous workup
Cost LowMedium (Fluorides pricey)Low to Medium

Visualizing the Pathways

The following diagram illustrates the convergence of these three routes and the mechanistic flow.

SyntheticRoutes cluster_inputs Starting Materials cluster_process Activation & Coupling SC Aryl Sulfonyl Chloride Act_SC Base Scavenging (TEA/DIPEA) SC->Act_SC SF Aryl Sulfonyl Fluoride Act_SF SuFEx Activation (DBU or Ca++) SF->Act_SF SS Sodium Sulfinate Act_SS In-situ Oxidation (Iodine/NBS) SS->Act_SS Pip Piperidine-4- carboxylate Pip->Act_SC Pip->Act_SF Pip->Act_SS Inter Tetrahedral S-Intermediate Act_SC->Inter Nucleophilic Attack Act_SF->Inter F- displacement Act_SS->Inter Radical/Ionic Coupling Product N-Arylsulfonyl- piperidine-4-carboxylate Inter->Product Elimination

Caption: Convergence of Classical, SuFEx, and Oxidative routes toward the target scaffold.

Detailed Experimental Protocols

Protocol A: Modified Schotten-Baumann (Classical)

Designed to protect the C-4 ester from hydrolysis.

  • Preparation: Dissolve ethyl piperidine-4-carboxylate (1.0 equiv) in DCM (0.2 M).

  • Base Addition: Add a saturated aqueous solution of NaHCO₃ (3.0 equiv). Note: Avoid NaOH.

  • Reaction: Cool the biphasic mixture to 0°C. Add Aryl Sulfonyl Chloride (1.1 equiv) dropwise.

  • Workup: Vigorously stir at RT for 2 hours. Separate phases. Wash organic layer with 1M citric acid (to remove unreacted amine) and brine.

  • Validation: TLC (Hexane/EtOAc 7:3). Product usually appears as a UV-active spot with lower polarity than the starting amine.

Protocol B: SuFEx Catalysis (Modern)

Ideal for parallel synthesis libraries.

  • Mixture: In a vial, combine Aryl Sulfonyl Fluoride (1.0 equiv) and ethyl piperidine-4-carboxylate (1.1 equiv) in Acetonitrile.

  • Catalyst: Add DBU (1.2 equiv) or Ca(NTf₂)₂ (5 mol%).

  • Execution: Stir at Room Temperature. Reaction progress is monitored by LCMS (SuFEx is often slower than chlorides).

  • Purification: Evaporate solvent. The residue is often pure enough for biological screening after a simple silica plug filtration.

Protocol C: Iodine-Mediated Coupling (Green)

Metal-free and avoids unstable acid chlorides.

  • Solvent System: Use Water/Ethyl Acetate (1:1) or pure Water if solubility permits.

  • Reagents: Combine Sodium Aryl Sulfinate (1.2 equiv), Piperidine-4-carboxylate (1.0 equiv), and Iodine (I₂, 1.2 equiv).

  • Reaction: Stir at RT for 4 hours. The iodine color will fade as the reaction proceeds.

  • Quench: Add aqueous Na₂S₂O₃ (thiosulfate) to quench excess iodine (color change from brown to clear).

  • Isolation: Extract with EtOAc, dry over MgSO₄, and concentrate.

Strategic Decision Tree

Use this logic flow to select the optimal route for your specific substrate.

DecisionTree Start Select Synthesis Route Q1 Is the Aryl Sulfonyl Chloride commercially available? Start->Q1 Q2 Is the C-4 Ester very labile/sensitive? Q1->Q2 Yes Q3 Is Green Chemistry/Safety a priority? Q1->Q3 No (Must synthesize precursor) Route1 Route 1: Classical (DCM/TEA) Q2->Route1 No (Stable Ester) Route2 Route 2: SuFEx (Sulfonyl Fluoride) Q2->Route2 Yes (Sensitive) Q3->Route2 No (Need Selectivity) Route3 Route 3: Oxidative (Sulfinate + Iodine) Q3->Route3 Yes (Avoid Halides)

Caption: Logic flow for selecting the optimal synthetic strategy.

References

  • Comparison of Sulfonyl Halides

    • Title: Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.[1][2][3]

    • Source:ACS Combin
    • URL:[Link]

  • SuFEx Chemistry Foundation

    • Title: SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[4][5]

    • Source:Organic Letters (2020).
    • URL:[Link]

  • Oxidative Coupling (Green Route)

    • Title: Metal-Free Direct Construction of Sulfonamides Via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room Temperature.[6]

    • Source:Organic Letters (2011).[6][7]

    • URL:[Link]

  • Schotten-Baumann Overview

    • Title: Schotten–Baumann reaction.[8][9]

    • Source:Wikipedia / Organic Chemistry Portal (General Reference).
    • URL:[Link]

Sources

Guide to Assessing Enantiomeric Purity of Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine rings are structural backbones in numerous pharmaceutical agents, including paroxetine, ritalin, and various antihistamines. Because the pharmacological activity and toxicity profiles of these drugs often depend on their stereochemistry, determining the enantiomeric purity (enantiomeric excess, ee) of chiral piperidine derivatives is a critical quality attribute (CQA).

This guide objectively compares the three primary methodologies for this assessment: Chiral HPLC , SFC (Supercritical Fluid Chromatography) , and NMR Spectroscopy . Unlike generic guides, this document focuses specifically on the challenges posed by piperidines—namely, their basicity, which often leads to peak tailing and poor resolution on silica-based stationary phases.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

The Industry Gold Standard

Chiral HPLC remains the most robust method for determining ee in a GMP environment. For piperidines, the separation mechanism relies on the interaction between the analyte and a Chiral Stationary Phase (CSP).

Technical Insight: The Basicity Challenge

Piperidines are secondary amines with a pKa typically between 10 and 11. On silica-based columns, residual silanol groups (


) are acidic. Without intervention, the basic piperidine nitrogen interacts strongly with these silanols, causing severe peak tailing.
  • The Fix: You must use a basic modifier in the mobile phase. Diethylamine (DEA), Triethylamine (TEA), or Isopropylamine (0.1% v/v) competes for these silanol sites, sharpening the peak shape.

Column Selection Strategy
  • Polysaccharide Columns (First Line): Amylose or cellulose carbamates coated or immobilized on silica (e.g., Chiralpak AD/OD or IA/IB/IC series). These cover >90% of piperidine separations.

  • Immobilized vs. Coated: Immobilized phases (e.g., Chiralpak IA) allow the use of "forbidden" solvents like dichloromethane (DCM) or THF, which can solubilize complex piperidine salts that precipitate in standard alkane/alcohol mixtures.

Method 2: Supercritical Fluid Chromatography (SFC)

The High-Throughput Alternative [1]

SFC uses supercritical


 as the primary mobile phase.[] It is increasingly replacing Normal Phase HPLC in drug discovery due to its speed and lower solvent costs.
Performance vs. HPLC
  • Speed: SFC runs are typically 3-5x faster than HPLC due to the low viscosity of supercritical

    
    .
    
  • Resolution: The diffusion coefficients in

    
     are higher, often resulting in sharper peaks for equivalent retention times.
    
  • The Piperidine Nuance: Pure

    
     is slightly acidic. While this helps some separations, basic piperidines still require a basic additive (typically 0.1% isopropylamine in the methanol co-solvent) to prevent interaction with the stationary phase support.
    

Method 3: NMR Spectroscopy

The Structural Verification Tool

When a reference standard is unavailable, or for quick in-process checks, NMR is invaluable. Since enantiomers have identical NMR spectra in an achiral environment, you must introduce a chiral environment.

Approaches
  • Chiral Solvating Agents (CSAs): Adding a chiral host (e.g., Pirkle alcohol, BINOL, or cyclodextrins) creates transient diastereomeric complexes.

    • Pros: No chemical reaction required; sample is recoverable.

    • Cons: Often requires high concentrations; peak splitting can be subtle.

  • Chiral Derivatization: Reacting the piperidine with a pure chiral acid (e.g., Mosher's Acid / MTPA-Cl) to form stable diastereomeric amides.

    • Pros: Diastereomers have distinct chemical shifts (especially in

      
       NMR); good for determining absolute configuration.
      
    • Cons: Destructive; requires workup; kinetic resolution (incomplete reaction) can skew results.

Comparative Analysis

The following table contrasts the performance of these methods specifically for piperidine derivatives.

FeatureChiral HPLC (UV/Vis)SFC (UV/Vis)NMR (Derivatization)
Primary Utility QC Release, ValidationHigh-Throughput ScreeningStructure Elucidation, Early R&D
LOD / Sensitivity High (ng range)Moderate to HighLow (mg range needed)
Throughput Low (15–40 min/run)High (3–8 min/run)Low (Prep + Acquisition)
Sample Recovery Easy (Prep HPLC)Very Easy (Solvent evaporates)Difficult (Chemically modified)
Basicity Handling Requires 0.1% DEA/TEARequires 0.1% Amine AdditiveN/A (Solvent effects dominate)
Cost per Run High (Solvents)Low (

is cheap)
Low (after reagent purchase)

Experimental Protocols

Protocol A: Chiral HPLC Method Development for Basic Piperidines

Objective: Achieve baseline resolution (


) for a racemic piperidine intermediate.

Reagents:

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Diethylamine (DEA) or Triethylamine (TEA)

  • Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm)

Step-by-Step Workflow:

  • System Preparation: Flush the system with Isopropanol. Ensure the column temperature is stable at 25°C.

  • Mobile Phase Preparation:

    • Premix the alcohol modifier with the basic additive.

    • Standard mix: n-Hexane : IPA : DEA (90 : 10 : 0.1).

    • Note: Always add the amine to the polar solvent first to ensure miscibility.

  • Equilibration: Pump the mobile phase at 1.0 mL/min for at least 20 column volumes. Monitor the baseline until flat.

  • Sample Prep: Dissolve the piperidine sample in the mobile phase (approx. 0.5 mg/mL). If the sample is a salt (e.g., HCl salt), add a drop of TEA to the sample vial to free the base.

  • Screening: Inject 5-10 µL.

    • Scenario 1 (No elution): Increase polarity (e.g., 80:20 Hex/IPA).

    • Scenario 2 (Tailing): Increase DEA concentration to 0.2% or switch to Ethanol.

    • Scenario 3 (Poor Resolution): Switch column selector (e.g., from Amylose/AD to Cellulose/OD).

Protocol B: NMR Analysis using Mosher's Acid

Objective: Determine ee without a chiral column using Fluorine NMR.

Reagents:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride)

  • Deuterated Chloroform (

    
    )
    
  • Pyridine (dry)[3]

Step-by-Step Workflow:

  • Derivatization: In a clean vial, mix 10 mg of the chiral piperidine, 15 mg of (R)-Mosher's chloride, and 0.5 mL dry pyridine. Shake for 30 mins.

  • Workup: Quench with 1 mL water, extract with

    
    , and dry the organic layer over 
    
    
    
    .
  • Acquisition: Transfer to an NMR tube. Run

    
     NMR (proton-decoupled).
    
  • Analysis: You will observe two singlet peaks (one for the R,R-diastereomer and one for the R,S-diastereomer).

  • Calculation: Integrate the two peaks (

    
     and 
    
    
    
    ).
    
    

Decision Logic & Workflows

Method Selection Matrix

This diagram guides the researcher to the optimal instrument based on sample properties.

MethodSelection Start Start: Piperidine Sample IsStandard Reference Standard Available? Start->IsStandard IsUV UV Active Chromophore? IsStandard->IsUV Yes NMR Method: NMR (Mosher's Amide) IsStandard->NMR No (Absolute Config needed) Derivatize Derivatize (e.g., Benzoyl Cl) IsUV->Derivatize No HPLC Method: Chiral HPLC (Polysaccharide + DEA) IsUV->HPLC Yes (QC/Validation) SFC Method: Chiral SFC (High Throughput) IsUV->SFC Yes (Screening/Speed) Derivatize->HPLC

Caption: Flowchart for selecting the appropriate analytical technique based on sample availability and UV activity.

HPLC Optimization Loop

This diagram illustrates the iterative process required to resolve basic amines.

HPLCOptimization Init Initial Screen (AD-H / OD-H) 90:10 Hex:IPA Check Check Resolution (Rs) & Shape Init->Check Good Validate Method Check->Good Rs > 1.5 Tailing Problem: Peak Tailing Check->Tailing Asymmetry > 1.2 NoRes Problem: No Separation Check->NoRes Rs < 1.0 ActionTail Add 0.1% DEA/TEA or Switch to Ethanol Tailing->ActionTail ActionRes Switch Column (Immobilized IA/IC) NoRes->ActionRes ActionTail->Check ActionRes->Check

Caption: Iterative optimization cycle for chiral HPLC method development focusing on resolution and peak shape.

References

  • Daicel Chiral Technologies. (n.d.).[4][5] Chiral Column Selection Guide. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014).[6] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.[6] Chirality, 26(12), 775-779.[6] [Link][6]

  • Woods, R. M., et al. (2014).[7] Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9). Retrieved from [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Assignment of absolute configuration using chiral reagents and NMR spectroscopy. Chirality, 23(3), 190-214.[8] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.